Hepcidin
Description
Significance as a Master Regulator of Systemic Iron Homeostasis
Hepcidin (B1576463) is widely recognized as the master regulator of systemic iron homeostasis in mammals. wikipedia.orgashpublications.orgclevelandclinic.orgnih.govnih.govbloodtransfusion.itresearchgate.netphysiology.org Produced predominantly by the liver, this peptide hormone controls the amount of iron entering the circulation from dietary absorption in the intestine, recycling by macrophages, and release from hepatic stores. ashpublications.orgclevelandclinic.orgphysiology.orgnih.govkarger.comescholarship.org By modulating the activity of the iron export protein ferroportin, this compound ensures that iron availability is tightly matched to the body's needs, preventing both iron deficiency and iron overload. ashpublications.orgnih.govresearchgate.netphysiology.orgnih.govkarger.comescholarship.org
Historical Perspective of Discovery and Early Characterization
The discovery of this compound involved several independent research efforts. It was initially reported and named in January 1998, when it was observed to be produced in the liver and possess bactericidal properties, leading to its initial designation as Liver-Expressed Antimicrobial Peptide (LEAP-1). wikipedia.orghaematologica.orgintrinsiclifesciences.comresearchgate.net Detailed descriptions followed in 2000–2001. wikipedia.org this compound was first identified in human urine and blood serum. wikipedia.orghaematologica.orgintrinsiclifesciences.com
Early characterization efforts revealed its structure as a cysteine-rich peptide. haematologica.orgnih.govfrontiersin.orgasm.org The critical link between this compound and iron metabolism began to emerge when studies in mice demonstrated that this compound production increased in conditions of iron overload and inflammation. wikipedia.orgresearchgate.netintrinsiclifesciences.comashpublications.org Further evidence solidified its role in iron regulation when researchers studying patients with liver tumors and severe anemia found that the tumor tissue overproduced this compound, and surgical removal of the tumors corrected the anemia. wikipedia.orgintrinsiclifesciences.com The development of severe iron overload in mice with a knockout of the this compound gene further underscored its central and non-redundant role in iron regulation. haematologica.orgintrinsiclifesciences.com
Overview of this compound's Central Role in Iron Metabolism
This compound's central role in iron metabolism is mediated through its interaction with ferroportin (FPN), the sole known cellular iron exporter in vertebrates. ashpublications.orgphysiology.orgkarger.comescholarship.orgnih.govfrontiersin.orgashpublications.org Ferroportin is strategically located on the surface of cells responsible for releasing iron into the bloodstream, including duodenal enterocytes (for dietary absorption), macrophages (for recycling iron from old red blood cells), and hepatocytes (for releasing stored iron). ashpublications.orgclevelandclinic.orgphysiology.orgnih.govkarger.comescholarship.orgnih.govfrontiersin.orgnih.gov
When this compound levels are high, it binds to ferroportin, leading to the internalization and degradation of ferroportin molecules. ashpublications.orgresearchgate.netphysiology.orgnih.govkarger.comescholarship.orgintrinsiclifesciences.comnih.govfrontiersin.orgashpublications.orgnih.govnih.govnih.gov This action reduces the amount of ferroportin on the cell surface, thereby decreasing the export of iron into the plasma. ashpublications.orgphysiology.orgnih.govfrontiersin.orgnih.gov Conversely, when this compound levels are low, ferroportin is more abundant on the cell surface, allowing for increased iron release into the circulation. physiology.orgkarger.com
This regulatory mechanism is crucial for maintaining iron balance. In situations of iron excess, increased this compound production limits further iron absorption and promotes iron storage. physiology.orgkarger.com During iron deficiency or increased demand (such as during erythropoiesis), this compound levels decrease, facilitating increased iron absorption and release from stores. physiology.orgkarger.comhaematologica.org Inflammation also significantly impacts this compound production, leading to increased levels that contribute to the hypoferremia (low serum iron) observed in inflammatory conditions. wikipedia.orgashpublications.orgbloodtransfusion.itphysiology.orgashpublications.orgnih.govhaematologica.orghaematologica.orgnih.govmdpi.comportlandpress.com
The regulation of this compound synthesis is complex and involves multiple pathways, including those responsive to iron levels (BMP/SMAD pathway), inflammation (IL-6/STAT3 pathway), and erythropoietic activity. nih.govhaematologica.orgnih.govhaematologica.orghaematologica.orgnih.govmdpi.comportlandpress.commdpi.com
Here is a summary of key aspects of this compound:
Further research continues to elucidate the intricate molecular mechanisms governing this compound synthesis and its interaction with ferroportin, providing deeper insights into iron biology and potential therapeutic targets for iron-related disorders. nih.govnih.govkarger.comescholarship.orgnih.govhaematologica.org
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
YEEVPVESWKMPYNNRLKRSAAGCKFCCGCCPDMNGCGVCCRF |
Origin of Product |
United States |
Hepcidin Biogenesis and Molecular Structure
Gene (HAMP) and Prepropeptide Processing
The production of hepcidin (B1576463) in humans is directed by the HAMP gene, located on chromosome 19q13.12. wikipedia.orgmedlineplus.govhaematologica.org This gene provides the instructions for synthesizing a precursor protein known as preprothis compound. wikipedia.orgnih.govnih.gov The HAMP gene consists of three exons. ashpublications.org
Preprothis compound is an 84-amino acid protein. wikipedia.orghaematologica.orgnih.gov It is the initial translation product and contains several distinct regions: an N-terminal signal peptide, a proregion, and the mature peptide sequence at the C-terminus. nih.govnih.govfrontiersin.org The signal peptide, typically 24 amino acids long, is located at the N-terminus and is essential for directing the nascent protein into the endoplasmic reticulum (ER) lumen for further processing and secretion. wikipedia.orgnih.govnih.govresearchgate.netmdpi.com
Upon entry into the ER, the signal peptide is cleaved off by a signal peptidase. wikipedia.orgresearchgate.net This cleavage event results in the formation of a 60-amino acid intermediate called prothis compound. wikipedia.orgnih.govresearchgate.net Prothis compound then undergoes further processing. nih.gov
The transcription of the HAMP gene is a critical regulatory point in this compound production. Multiple promoter elements within the HAMP gene respond to various signaling pathways, reflecting different physiological conditions. nih.gov this compound synthesis and secretion by the liver are influenced by factors such as iron stores, inflammation (where this compound acts as an acute phase reactant), hypoxia, and erythropoiesis (red blood cell production). wikipedia.org High iron stores induce the production of bone morphogenic protein (BMP), which binds to hepatocyte receptors and stimulates HAMP expression via the SMAD pathway. wikipedia.org Inflammation increases this compound production through the release of interleukin-6 (IL-6), which activates the JAK/STAT pathway to upregulate the HAMP gene. wikipedia.org Conversely, hypoxia and erythropoiesis down-regulate this compound production. wikipedia.org
Post-Translational Modification and Mature Peptide Formation
Following the removal of the signal peptide, the 60-amino acid prothis compound is further processed to yield the mature, biologically active this compound peptide. wikipedia.orgnih.govresearchgate.net This involves the proteolytic cleavage of the proregion. nih.govresearchgate.net A key enzyme responsible for this cleavage is furin, a prohormone convertase. wikipedia.orgnih.govresearchgate.netresearchgate.net Furin-like convertases recognize a consensus cleavage site within the prothis compound sequence. nih.govresearchgate.net Alpha-1 antitrypsin may also be involved in the cleavage of prothis compound. wikipedia.org This cleavage removes a 35-amino acid proregion, resulting in the formation of the 25-amino acid mature this compound, also known as This compound-25 (B1576460). wikipedia.orgnih.govresearchgate.net
While this compound-25 is the primary bioactive form, shorter isoforms containing 20 (this compound-20) and 22 (this compound-22) amino acids have also been identified, particularly in urine. wikipedia.orghaematologica.orgnih.gov This compound-20 (B1576446) is also present in human serum. haematologica.orgnih.gov These shorter forms generally exhibit minimal iron regulatory activity compared to this compound-25. wikipedia.org The N-terminal region of this compound is crucial for its biological activity, specifically its ability to bind to ferroportin and regulate iron metabolism; only the first 9 amino acids are considered essential for this interaction. wikipedia.org
Structurally, mature this compound is a tightly folded peptide. wikipedia.org It contains eight cysteine residues that form four intramolecular disulfide bonds. nih.govfrontiersin.orgresearchgate.netnih.gov These disulfide bonds are critical for stabilizing the peptide's structure, which is characterized by a hairpin shape with antiparallel β-strands. haematologica.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov The connectivity of these disulfide bonds has been studied, with a proposed ladder-like arrangement. nih.gov The structure of this compound-25 is characterized by two short β-strands stabilized by these four interstrand disulfide bonds. researchgate.net this compound's structure has been elucidated using techniques such as solution NMR and X-ray analysis. wikipedia.org
The post-translational processing of this compound, particularly the cleavage by furin, is a crucial step in generating the active hormone. nih.gov This processing occurs in the ER and Golgi apparatus. researchgate.net Secretion of this compound from the cell does not appear to require the second cleavage by furin, as inhibiting furin prevents cleavage but not secretion. nih.gov
Here is a summary of the this compound processing steps:
| Step | Substrate | Enzyme/Process | Product | Length (amino acids) | Location |
| Transcription | HAMP gene | RNA Polymerase | preprothis compound mRNA | - | Nucleus |
| Translation | preprothis compound mRNA | Ribosomes | Preprothis compound | 84 | Cytoplasm |
| Signal Peptide Cleavage | Preprothis compound | Signal Peptidase | Prothis compound | 60 | Endoplasmic Reticulum |
| Proregion Cleavage | Prothis compound | Furin, Proprotein Convertases | Mature this compound | 25 (primarily) | ER/Golgi |
| Secretion | Mature this compound | - | Mature this compound | 25, 22, 20 | Extracellular Space |
Table: this compound Processing Steps
Data on the molecular weight of this compound-25 indicates a computed mass of approximately 2789.4 g/mol . nih.govnih.gov
Regulation of Hepcidin Expression
Transcriptional Control Mechanisms
Transcriptional regulation is the primary means by which hepcidin (B1576463) synthesis is modulated in response to physiological demands. Several key pathways converge on the HAMP gene promoter, which encodes this compound, to fine-tune its expression.
Bone Morphogenetic Protein (BMP)/SMAD Signaling Pathway
The BMP/SMAD signaling pathway is a central regulator of this compound expression, particularly in response to iron levels. haematologica.orgmdpi.comashpublications.orgnih.govfrontiersin.orgplos.orgwikipedia.org This pathway is activated when BMP ligands bind to serine/threonine kinase receptors on the hepatocyte surface, leading to the phosphorylation and nuclear translocation of SMAD proteins, which in turn modulate HAMP transcription. frontiersin.orgplos.orgsci-hub.senih.govashpublications.orgfrontiersin.orghaematologica.orgnih.gov
Various BMP ligands can induce this compound expression, with BMP6 identified as a key endogenous regulator that is highly responsive to iron stores. ashpublications.orgnih.govnih.govjci.orgnih.govstar-lab.amucl.ac.ukfondazionetelethon.it Studies have shown that BMP6 production increases with elevated liver iron concentrations, suggesting its role as a signal reflecting iron status. ashpublications.orgnih.govjci.orgucl.ac.uk Other BMPs, including BMP2, BMP4, and BMP9, have also been demonstrated to positively regulate this compound expression, particularly in in vitro settings. haematologica.orgnih.govashpublications.orgfrontiersin.orgjci.orgstar-lab.amescholarship.orgjci.orgmdpi.compnas.org While BMP2 and BMP6 are produced by liver sinusoidal endothelial cells and activate the BMP-SMAD pathway in hepatocytes in a paracrine manner, other BMPs like BMP9 are also potent inducers. nih.govjci.orgmdpi.com Research indicates that BMP9 is a more potent stimulator of this compound transcription in murine primary hepatocytes compared to BMP4 and BMP2. pnas.org
Hemojuvelin (HJV), also known as repulsive guidance molecule c (RGMc), plays a crucial role as a co-receptor for BMPs in the regulation of this compound expression. haematologica.orgmdpi.comashpublications.orgnih.govfrontiersin.orgnih.govjci.orgplos.orgnih.govpatsnap.comnih.gov HJV is a glycosylphosphatidylinositol (GPI)-anchored protein that enhances the signaling of BMPs, thereby promoting this compound transcription. patsnap.com HJV interacts with BMP receptors, including BMP type I receptors like ALK2 and ALK3, and BMP type II receptors like BMPR2 and ACVR2A, to facilitate the activation of the downstream SMAD pathway. ashpublications.orgpatsnap.comresearchgate.net Studies using hepatocyte-specific knockout mice have demonstrated that both ALK2 and ALK3 are required for HJV-mediated this compound induction in vivo. researchgate.net The membrane-bound serine protease TMPRSS6 (Matriptase 2) negatively regulates this compound expression by cleaving membrane-anchored HJV, reducing its ability to enhance BMP signaling. haematologica.orgashpublications.orgfrontiersin.orgnih.govnih.gov
Upon BMP ligand binding and co-receptor interaction, activated BMP type I receptors phosphorylate intracellular receptor-activated SMAD proteins, specifically SMAD1, SMAD5, and SMAD8 (also known as SMAD9). frontiersin.orgsci-hub.senih.govashpublications.orgfrontiersin.orghaematologica.orgnih.govnih.gov These phosphorylated SMADs (pSMAD1/5/8) then form heteromeric complexes with the common mediator SMAD4. sci-hub.seashpublications.orgfrontiersin.orghaematologica.orgnih.govnih.gov This complex translocates into the nucleus, where it binds to BMP-responsive elements (BREs) in the HAMP promoter region, leading to the transcriptional activation of this compound. frontiersin.orgplos.orgsci-hub.seashpublications.orgfrontiersin.orghaematologica.orgnih.govnih.gov Inhibitory SMADs, such as SMAD6 and SMAD7, provide a negative feedback loop by interfering with the activation of regulatory SMADs. haematologica.orgsci-hub.sefrontiersin.orghaematologica.orgnih.gov
Research findings highlight the importance of SMAD protein activity in this compound regulation. For instance, transcriptional activation of this compound is abrogated in SMAD4-deficient hepatocytes in response to both iron overload and BMPs. haematologica.orgnih.gov Studies in rats with anemia of chronic disease (ACD) and concomitant iron deficiency anemia (ACD/IDA) showed that while STAT3 phosphorylation and SMAD4 expression were increased in ACD/IDA, SMAD1/5/8 phosphorylation was reduced, suggesting that iron deficiency can reduce pSMAD1/5/8 mediated transcriptional activation despite STAT3 activation. haematologica.org
IL-6/JAK-STAT3 Signaling Pathway in Inflammatory Response
Inflammation is a potent inducer of this compound expression, primarily mediated through the IL-6/JAK-STAT3 signaling pathway. haematologica.orgmdpi.complos.orgwikipedia.orgsci-hub.senih.govjci.orgucl.ac.ukdovepress.comnih.govspandidos-publications.comashpublications.orgbjmu.edu.cnunmc.edumdpi.comnih.govbloodresearch.or.kr Pro-inflammatory cytokines, particularly IL-6, are significantly elevated during inflammatory conditions and act on hepatocytes to stimulate this compound synthesis. mdpi.comjci.orgucl.ac.ukdovepress.comnih.govspandidos-publications.commdpi.combloodresearch.or.kr
The pathway is initiated when IL-6 binds to its receptor complex on the hepatocyte surface, which includes the IL-6 receptor and gp130. mdpi.comdovepress.comspandidos-publications.commdpi.com This binding triggers the activation and phosphorylation of associated Janus kinases (JAK1 and JAK2). mdpi.comdovepress.comspandidos-publications.commdpi.com Activated JAK kinases then phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3). mdpi.comdovepress.comspandidos-publications.comashpublications.orgmdpi.com Phosphorylated STAT3 dimerizes, translocates into the nucleus, and binds to specific STAT3-responsive elements (SREs) in the HAMP promoter, thereby activating this compound transcription. mdpi.comsci-hub.sedovepress.comspandidos-publications.comashpublications.orgbjmu.edu.cnmdpi.com
Studies have confirmed the critical role of STAT3 in IL-6 induced this compound expression. Deletion of a conserved STAT binding motif in the this compound promoter significantly abrogates the IL-6 effect. ashpublications.org Furthermore, knockdown of STAT3 mRNA levels leads to a substantial decrease in endogenous this compound mRNA expression. ashpublications.org While the IL-6/JAK-STAT3 pathway is a major driver of inflammatory this compound induction, there is evidence of crosstalk with the BMP/SMAD pathway, suggesting that intact BMP signaling is essential for full this compound activation in response to inflammation. haematologica.orgmdpi.comsci-hub.senih.govjci.orgnih.gov
HFE/TFR2 Pathway and Iron Sensing
The HFE protein and Transferrin Receptor 2 (TFR2) are key components of an iron-sensing pathway that regulates this compound expression, primarily in response to circulating iron levels. mdpi.comashpublications.orgplos.orgnih.govnih.govportlandpress.comfrontiersin.org This pathway is crucial for the liver to sense the amount of iron bound to transferrin (holotransferrin) in the blood. mdpi.comnih.govportlandpress.comfrontiersin.org
HFE and TFR2 are transmembrane proteins expressed on hepatocytes. mdpi.complos.orgportlandpress.comfrontiersin.org They are thought to form a complex that senses circulating holotransferrin. mdpi.comnih.govportlandpress.comfrontiersin.org While the precise mechanism by which HFE and TFR2 signal to the this compound regulatory machinery is still being elucidated, they are known to modulate the BMP/SMAD signaling pathway. mdpi.comashpublications.orgplos.orgportlandpress.comfrontiersin.org Studies suggest that HFE and TFR2 increase the sensitivity of BMP receptors to their ligands in a holotransferrin-dependent manner, potentially through interactions with HJV. ashpublications.orgfrontiersin.org
Genetic studies in both humans and mice highlight the importance of HFE and TFR2 in iron-responsive this compound regulation. Mutations in HFE and TFR2 genes cause hereditary hemochromatosis, an iron overload disorder characterized by inappropriately low this compound levels. mdpi.comashpublications.orgfrontiersin.org Mice deficient in either HFE or TFR2 show impaired this compound responses to iron loading, and the combined deficiency results in a more severe phenotype. mdpi.comashpublications.org Experiments in primary hepatocytes indicate that both HFE and TFR2 are required for a this compound response to holotransferrin, suggesting their coordinated action in sensing circulating iron. nih.govfrontiersin.org
The interplay between the HFE/TFR2 pathway and the BMP/SMAD pathway is crucial for fine-tuning this compound expression in response to iron status. While BMP6 production is regulated by liver iron stores, HFE and TFR2 appear to sense circulating iron and influence the downstream BMP signaling cascade. ashpublications.orgnih.govjci.orgucl.ac.uknih.govfrontiersin.org
Here is a summary of the key components and their roles in this compound regulation:
| Component | Pathway Involved | Role in this compound Regulation | PubChem CID |
| This compound | - | Master regulator of systemic iron homeostasis | 25721687 |
| BMP6 | BMP/SMAD | Key endogenous ligand, responsive to iron stores, induces this compound transcription | 6930047 |
| BMP2 | BMP/SMAD | Ligand that induces this compound transcription | 6930045 |
| BMP4 | BMP/SMAD | Ligand that induces this compound transcription | 6930046 |
| BMP9 | BMP/SMAD | Potent ligand that induces this compound transcription | 11203635 |
| HJV | BMP/SMAD | Co-receptor for BMPs, enhances BMP signaling and this compound transcription | 13829634 |
| SMAD1 | BMP/SMAD | Receptor-activated SMAD, phosphorylated by activated BMP receptors | 518331 |
| SMAD5 | BMP/SMAD | Receptor-activated SMAD, phosphorylated by activated BMP receptors | 518332 |
| SMAD8 (SMAD9) | BMP/SMAD | Receptor-activated SMAD, phosphorylated by activated BMP receptors | 518333 |
| SMAD4 | BMP/SMAD | Common mediator SMAD, forms complex with pSMAD1/5/8 for nuclear translocation | 518334 |
| IL-6 | IL-6/JAK-STAT3 | Pro-inflammatory cytokine, primary inducer of this compound during inflammation | 8193 |
| JAK1 | IL-6/JAK-STAT3 | Janus kinase, activated by IL-6 receptor binding, phosphorylates STAT3 | 11505864 |
| JAK2 | IL-6/JAK-STAT3 | Janus kinase, activated by IL-6 receptor binding, phosphorylates STAT3 | 11505865 |
| STAT3 | IL-6/JAK-STAT3 | Transcription factor, phosphorylated by JAKs, translocates to nucleus to activate HAMP | 5460140 |
| HFE | HFE/TFR2, BMP/SMAD | Iron sensing protein, modulates BMP/SMAD pathway, interacts with TFR2 and TFR1 | 6860 |
| TFR2 | HFE/TFR2, BMP/SMAD | Transferrin receptor, senses circulating iron (holotransferrin), interacts with HFE | 123810 |
| TFR1 | HFE/TFR2 | Transferrin receptor, involved in cellular iron uptake, interacts with HFE | 6862 |
| Ferroportin (FPN1) | - | Iron exporter, target of this compound | 150089 |
| TMPRSS6 | BMP/SMAD (via HJV) | Protease that cleaves HJV, negatively regulating this compound expression | 14531336 |
| Neogenin (NEO1) | BMP/SMAD (via HJV) | Interacts with HJV and TMPRSS6, involved in precise this compound regulation | 114874 |
| Activin B | BMP/SMAD | Cytokine of TGF-β superfamily, induces this compound via SMAD1/5/8 signaling | 135628785 |
| Erythroferrone (ERFE) | BMP/SMAD (via BMP6) | Erythroid regulator, suppresses this compound by sequestering BMP6 | 135622003 |
| ALK2 | BMP/SMAD | BMP type I receptor, involved in iron-dependent this compound upregulation | 6432533 |
| ALK3 | BMP/SMAD | BMP type I receptor, involved in basal this compound expression and iron-dependent regulation | 6432534 |
| BMPR2 | BMP/SMAD | BMP type II receptor | 659 |
| ACVR2A | BMP/SMAD | BMP type II receptor | 6416 |
| FKBP12 | BMP/SMAD (via ALK2) | Inhibitor of this compound, binds ALK2 | 6878 |
| FKBP8 | BMP/SMAD | Involved in BMP-SMAD pathway and this compound regulation | 10249 |
| MyD88 | Inflammatory/SMAD | Stabilizes SMAD4, positively regulating the BMP-SMAD pathway | 114609 |
| HIF-1α | Hypoxia | Negatively regulates this compound expression (role debated) | 107893 |
| HIF-2α | Hypoxia | Role in this compound regulation debated | 10182 |
| GDF-15 | Erythropoiesis | This compound-suppressive role in iron-loading anemias | 9421 |
| USF1 | Transcriptional | Transcriptional regulator of this compound expression | 7383 |
| USF2 | Transcriptional | Transcriptional regulator of this compound expression | 7384 |
| c-Myc | Transcriptional | Transcriptional regulator of this compound expression | 16008464 |
| Max | Transcriptional | Transcriptional regulator of this compound expression, synergizes with c-Myc | 5621 |
| IL-1 | Inflammatory | Can regulate this compound, either via IL-6 or IL-6-independent mechanisms | - |
| IL-22 | Inflammatory | Positively regulates this compound expression | 57182 |
| TNF-alpha | Inflammatory | Can suppress HJV transcription, indirectly affecting this compound | 5293 |
| CREB3L3 (CREBH) | ER Stress | Upregulates this compound transcription | 84699 |
| PPARGC1A | Metabolic | Transcriptional co-activator linked to this compound regulation by gluconeogenic signals | 10891 |
| Hepatocyte growth factor | Growth Factor | Implicated in this compound regulation | 3423 |
| Epidermal growth factor | Growth Factor | Implicated in this compound regulation | 10195 |
| Estrogen | Hormonal | Implicated in this compound regulation | 5751 |
| Testosterone (B1683101) | Hormonal | Implicated in this compound regulation | 10497 |
| Progesterone | Hormonal | Implicated in this compound regulation | 5994 |
| Platelet derived growth factor-BB | Growth Factor | Implicated in this compound regulation | - |
| Ras | Signaling Pathway | Implicated in this compound regulation (Ras/RAF pathway) | - |
| RAF | Signaling Pathway | Implicated in this compound regulation (Ras/RAF pathway) | - |
| mTOR | Signaling Pathway | Implicated in this compound regulation (mTOR signaling pathway) | - |
Negative Regulators of this compound Expression
While several pathways stimulate this compound production, physiological processes requiring increased iron availability necessitate mechanisms to suppress this compound expression. These negative regulators are crucial for mobilizing iron stores and enhancing dietary iron absorption. nih.gov
TMPRSS6 (Matriptase-2) Cleavage of HJV
TMPRSS6, also known as matriptase-2, is a transmembrane serine protease predominantly expressed in the liver. d-nb.infojci.org It acts as a key negative regulator of this compound production. sci-hub.sed-nb.infojci.orgmdpi.com TMPRSS6 achieves this by cleaving membrane-bound hemojuvelin (HJV), a coreceptor for BMP signaling, at the hepatocyte surface. sci-hub.sed-nb.infomdpi.comashpublications.orgresearchgate.net Cleavage of HJV by TMPRSS6 attenuates the BMP-SMAD signaling pathway, thereby reducing HAMP transcription. d-nb.infomdpi.com
Mutations in the TMPRSS6 gene in humans lead to elevated this compound levels and a condition called iron-refractory iron-deficiency anemia (IRIDA), further demonstrating its essential role as a negative regulator. sci-hub.senih.govd-nb.infojci.org Studies in mice with genetic inactivation of Tmprss6 have also shown inappropriately high this compound expression and iron deficiency. sci-hub.seunimib.it While membrane-bound HJV promotes this compound expression via BMPs, soluble HJV, which can be generated by other proteases like Furin, can act as a decoy receptor and antagonize the BMP pathway, also contributing to this compound suppression. mdpi.comashpublications.orgunimib.it TMPRSS6 does not cleave soluble HJV. ashpublications.org
Erythroferrone (ERFE) in Erythropoietic Stress Response
Erythroferrone (ERFE) is a hormone produced by erythroblasts, red blood cell precursors, particularly in the bone marrow and spleen, in response to erythropoietin (EPO). ashpublications.orgthebloodproject.comjournaljpri.combiorxiv.org ERFE is a potent negative regulator of this compound synthesis and plays a crucial role in providing sufficient iron for increased red blood cell production during stress erythropoiesis or conditions like thalassemia. ashpublications.orgthebloodproject.comjournaljpri.combiorxiv.orgashpublications.org
ERFE suppresses this compound transcription in the liver by inhibiting hepatic BMP-SMAD signaling. thebloodproject.com Recent studies indicate that ERFE can bind and sequester certain BMP family members, notably BMP2, BMP6, and the BMP2/6 heterodimer, thereby reducing their availability to stimulate this compound expression via the BMP receptors and HJV. biorxiv.org
In conditions of ineffective erythropoiesis, such as β-thalassemia, plasma ERFE levels are significantly increased, contributing to inappropriately low this compound levels and subsequent iron overload. ashpublications.orgthebloodproject.com Ablation of Erfe in thalassemic mice models has been shown to restore this compound levels towards normal and reduce iron overload. ashpublications.org
Hypoxia-Inducible Factors (HIFs) and Direct/Indirect Modulation
Hypoxia, a state of low oxygen, is a known suppressor of this compound expression. wikipedia.orgashpublications.org This regulation is mediated, at least in part, by hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α. mdpi.comnih.gov HIFs are transcription factors that play a central role in cellular adaptation to low oxygen levels and are involved in regulating genes related to erythropoiesis and iron metabolism. mdpi.comnih.govtandfonline.com
HIFs are thought to negatively regulate this compound expression through both erythropoietin-dependent and erythropoietin-independent mechanisms. nih.gov Systemic hypoxia leads to the activation of HIFs in the liver and kidneys, which increases EPO production. mdpi.comnih.gov EPO, in turn, can suppress this compound expression. wikipedia.org Alternatively, HIFα proteins are believed to directly or indirectly control HAMP expression in hepatocytes. nih.govashpublications.org
Studies have shown that activation of HIFs can decrease this compound expression in mice and hepatoma cell lines. nih.govtandfonline.com While some research suggested a direct binding of HIF-1α to the HAMP promoter to repress transcription in mouse models, the directness and mechanism in human this compound regulation are still debated, and other regulatory mechanisms are likely involved. nih.govplos.org An erythropoietin-independent mechanism may involve hypoxia-mediated degradation of C/EBPα, a transcription factor required for basal this compound expression. nih.gov HIF activation has also been shown to counteract the positive effects of inflammatory cytokines like IL-6 and IL-1 on this compound expression. tandfonline.com
Other Modulators and Integrated Regulatory Networks
Beyond the primary iron, inflammation, and erythropoietic signals, this compound expression is influenced by various other factors and is part of an integrated regulatory network.
Role of Specific Cytokines (e.g., IL-1β, IL-22, Activin B)
Several cytokines, particularly those involved in inflammation and immune responses, can modulate this compound expression. While IL-6 is a major inducer of this compound during inflammation via the JAK-STAT3 pathway, other cytokines also contribute. wikipedia.orgnih.govnih.govasm.orgthebloodproject.com
Interleukin-1β (IL-1β) is a proinflammatory cytokine that stimulates this compound expression. nih.govasm.orgsci-hub.se IL-1β can induce this compound through mechanisms that are both dependent on and independent of IL-6. asm.orgthebloodproject.com IL-1β can stimulate the expression of CCAAT-enhancer-binding protein δ (C/EBPδ), a transcription factor that activates this compound transcription by binding to a C/EBP-binding site on the this compound promoter, independent of the BMP-SMAD or JAK-STAT3 pathways. sci-hub.se IL-1β may also contribute to inflammation-induced Activin B expression in the liver. thebloodproject.com
Interleukin-22 (IL-22), an effector cytokine involved in responses to extracellular infections, has also been shown to cause this compound upregulation. nih.govasm.orgashpublications.org IL-22 can induce this compound in an IL-6-independent manner in human hepatoma cells and, similar to IL-6, causes phosphorylation of STAT3 and synergizes with BMP6 in potentiating this compound induction. asm.orgashpublications.org
Activin B, as mentioned earlier, can upregulate HAMP expression by activating the BMP/SMAD pathway, and it can act synergistically with IL-6 to markedly increase this compound expression. nih.govresearchgate.net While its role as a this compound inducer by inflammation in vivo has been debated, studies using activin inhibitors have suggested a functional role for this pathway in vivo. nih.govresearchgate.netthebloodproject.com
The regulation of this compound is a complex and integrated process involving the coordinated action of multiple signaling pathways and factors that respond to diverse physiological cues to maintain systemic iron balance.
Endocrine Influences (e.g., erythropoietin)
Endocrine signals, particularly those related to erythropoiesis, significantly impact this compound expression. Erythropoietin (EPO), a hormone produced by the kidneys in response to hypoxia or anemia, is a primary signal that stimulates red blood cell production. nih.govresearchgate.netmdpi.com Increased erythropoietic demand necessitates greater iron availability for hemoglobin synthesis, leading to the suppression of this compound production. nih.govnih.govfrontiersin.org
While initially hypothesized to directly inhibit this compound synthesis in the liver, research indicates that EPO's effect is largely indirect. physiology.org EPO stimulates erythroblasts (red blood cell precursors) in the bone marrow to produce and secrete erythroferrone (ERFE). nih.govnih.govmdpi.complos.orgmednexus.org ERFE is identified as a principal erythropoietic suppressor of this compound. nih.gov It acts on the liver to decrease this compound production, thereby increasing the iron available for erythropoiesis. nih.govmednexus.org Studies in mice and humans have shown that EPO administration leads to a marked and prolonged reduction in circulating this compound levels. physiology.orghaematologica.org This suppression is associated with the induction of ERFE. physiology.org The mechanism by which ERFE suppresses this compound involves interfering with the Bone Morphogenetic Protein (BMP) signaling pathway, a major positive regulator of this compound transcription. nih.gov Specifically, ERFE can block BMP2/6 from binding to the BMP receptor complex on hepatocytes, resulting in this compound downregulation. nih.gov
Other endocrine factors may also play a role. For instance, studies suggest that testosterone can suppress this compound, potentially through direct or indirect mechanisms, contributing to increased iron turnover and maintaining erythropoiesis. frontiersin.org Estrogen activity has also been linked to changes in serum iron status and a negative correlation with this compound in menstruating women. frontiersin.org Growth differentiation factor-15 (GDF15), a TGFβ family cytokine, has been suggested as a mediator of this compound suppression, particularly in the context of ineffective erythropoiesis, where it circulates at high levels and has been shown to suppress this compound expression in cultured hepatocytes. haematologica.org
Local Tissue-Specific Regulatory Elements
While the liver is the primary site of this compound synthesis and the main contributor to circulating this compound, this compound mRNA expression has been detected in various other organs and cell types, including the heart, brain, kidney, pulmonary vasculature, macrophages, and dendritic cells. nih.govnih.gov this compound produced in these non-hepatic tissues may have important local effects on iron distribution and metabolism, potentially acting in an autocrine or paracrine manner. nih.gov
Local tissue-specific regulatory elements contribute to the fine-tuning of this compound expression in these sites. For example, cardiomyocyte this compound appears to be involved in maintaining baseline iron homeostasis of the heart. nih.govmdpi.com In keratinocytes and dendritic cells, local this compound may facilitate the response to local infection and inflammation. nih.gov
The regulation of this compound expression, both systemically and locally, involves complex interactions between various signaling pathways and regulatory proteins. Key pathways involved in hepatic this compound regulation, such as the BMP/SMAD pathway and the JAK-STAT3 pathway (activated by inflammatory cytokines like IL-6), also likely play roles in local this compound expression, although the specific tissue-specific modulators may vary. nih.govnih.govmdpi.comnih.govelsevier.es
Proteins like Hemojuvelin (HJV), a coreceptor for BMPs, are crucial for enhancing BMP signaling and promoting this compound transcription. nih.govmdpi.comnih.gov While predominantly detected in hepatocytes, HJV's presence and interaction with other proteins like BMP6 and TMPRSS6 (matriptase-2) are critical for regulating hepatic this compound. elsevier.esscielo.org.mxashpublications.org TMPRSS6, a transmembrane serine protease, acts as a negative regulator of this compound expression, particularly in response to iron deficiency, by cleaving HJV. nih.govplos.orgashpublications.org The localized expression and activity of such regulatory proteins within specific tissues can contribute to the tissue-specific control of this compound. ashpublications.org
The interplay between systemic endocrine signals and local tissue-specific factors allows for a coordinated regulation of iron metabolism, ensuring that both systemic iron demands and local tissue needs are met.
Molecular Mechanism of Hepcidin Action
Hepcidin-Ferroportin Interaction
The binding of the peptide hormone This compound (B1576463) to its receptor, the transmembrane protein ferroportin, is the primary mechanism for the regulation of iron export from cells into the plasma. nih.govashpublications.org Ferroportin is highly expressed in cells critical for iron metabolism, such as duodenal enterocytes, macrophages, and hepatocytes. ashpublications.org The this compound-ferroportin axis is a cornerstone of systemic iron balance, and its dysregulation can lead to disorders of either iron overload or iron deficiency. nih.govnih.gov
The interaction is a classic example of ligand-induced receptor endocytosis. researchgate.net this compound binding to ferroportin, which is situated on the plasma membrane, initiates a conformational change in the transporter. ashpublications.orgresearchgate.net This change is the first step in a cascade that ultimately prevents iron from being released from the cell. ashpublications.orgnih.gov There are two recognized mechanisms by which this compound inhibits ferroportin function: direct occlusion of the iron export channel and initiation of the transporter's internalization and subsequent degradation. nih.govmdpi.com
The interaction between this compound and ferroportin is highly specific. The binding site for this compound has been identified as an extracellular loop of the ferroportin protein. nih.gov Notably, mutations in this region, such as at the C326 residue of ferroportin, can abolish this compound binding. nih.gov
Recent structural studies using cryogenic electron microscopy (cryo-EM) have revealed that this compound binding is coupled to the iron-bound state of ferroportin. nih.govescholarship.org The affinity of this compound for ferroportin increases significantly—by as much as 80-fold—when ferroportin is loaded with iron (or an iron mimetic like cobalt). nih.govescholarship.orgscispace.com This suggests a regulatory model where this compound preferentially targets iron-exporting ferroportin molecules for degradation. nih.govescholarship.org The carboxy-terminus of the this compound peptide makes direct contact with the metal ion bound within the C-domain of ferroportin. nih.govescholarship.org This iron-dependent binding ensures that the regulation is most active when iron export is occurring, providing a precise feedback mechanism.
Upon binding to ferroportin, this compound acts as a molecular cork, physically obstructing the iron efflux pathway. ashpublications.orgnih.gov Structural analyses show that this compound binds to ferroportin in its outward-open conformation, fitting into a central cavity between the N- and C-domains of the protein. ashpublications.orgnih.gov This binding event completely blocks the channel through which iron ions would exit the cell. nih.govescholarship.org
This occlusion provides an immediate, acute inhibition of iron transport. nih.gov The binding of this compound in this manner prevents the conformational changes necessary for ferroportin to cycle between its inward-facing and outward-facing states, effectively locking it in a non-transporting, outward-open state that is blocked. ashpublications.org This allosteric modulation is a rapid and reversible mechanism of control, effective as long as this compound concentrations are high enough to ensure most ferroportin molecules are occupied. nih.govmdpi.com
Ferroportin Internalization and Degradation Pathway
In addition to physically blocking the channel, the binding of this compound initiates a more permanent method of regulation: the internalization and lysosomal degradation of the ferroportin transporter. nih.govashpublications.org This process ensures a prolonged reduction in cellular iron export, as the synthesis of new ferroportin protein is required to restore function. researchgate.netmdpi.com Even a transient interaction with this compound can be sufficient to trigger this endocytic pathway. nih.govencyclopedia.pub
The process begins after this compound binding induces a conformational change in ferroportin. ashpublications.orgresearchgate.net This altered shape exposes specific sites on the intracellular domains of ferroportin, making them accessible to the cellular machinery responsible for protein trafficking and degradation. ashpublications.org
A critical and early event following this compound binding is the phosphorylation of ferroportin at the plasma membrane. nih.govnih.gov Specifically, two adjacent tyrosine residues (Y302 and Y303) located in a cytosolic loop of human ferroportin are phosphorylated. nih.gov
This tyrosine phosphorylation is essential for the internalization of the this compound-ferroportin complex. nih.govnih.gov Studies have shown that if these tyrosine residues are mutated, this compound-mediated internalization is prevented. nih.gov The phosphorylation event acts as a signal, likely recruiting adaptor proteins that mediate the subsequent steps of endocytosis. nih.govnih.gov
Following internalization, the ferroportin protein is tagged for degradation by the process of ubiquitination. nih.govnih.gov This involves the covalent attachment of ubiquitin molecules to ferroportin. ashpublications.org The conformational change induced by this compound binding is thought to expose lysine (B10760008) residues that serve as ubiquitination sites. ashpublications.org For instance, lysine 253 (K253) has been identified as a potential site for this modification. nih.gov
While phosphorylation is required for internalization from the cell surface, ubiquitination is crucial for the subsequent sorting and degradation of ferroportin. nih.govnih.gov If ubiquitination is inhibited, ferroportin is still internalized but its degradation is blocked. nih.gov This indicates that phosphorylation and ubiquitination are distinct, sequential steps in the regulatory pathway.
Once ubiquitinated, the internalized ferroportin is trafficked through the endosomal system. nih.gov The ubiquitin tags act as a signal for sorting the protein into multivesicular bodies (MVBs). nih.govnih.gov This sorting is carried out by the Endosomal Sorting Complex Required for Transport (ESCRT) machinery. nih.gov
The MVBs then fuse with lysosomes, which are cellular organelles containing a host of degradative enzymes. nih.gov Inside the lysosome, ferroportin is broken down, completing the process of its removal. nih.govnih.gov This lysosomal degradation ensures that the iron export channel is permanently removed from the cell membrane, leading to a sustained decrease in iron release into the circulation. nih.govashpublications.org
Impact on Cellular Iron Export and Distribution
The peptide hormone this compound is the master regulator of systemic iron homeostasis. Its primary function is to control the concentration of iron in the plasma by modulating its entry from key cell types into the circulation. This compound exerts this control by binding to the only known mammalian iron exporter, ferroportin, triggering its internalization and subsequent degradation. This action effectively traps iron within cells, leading to a decrease in plasma iron levels and a redistribution of iron within the body.
The principal cells targeted by this compound are duodenal enterocytes, which absorb dietary iron; macrophages, which recycle iron from senescent erythrocytes; and hepatocytes, which store iron. frontiersin.orgsemanticscholar.org By regulating ferroportin on these cells, this compound orchestrates a systemic response to changes in iron status, inflammation, and erythropoietic demand.
High levels of this compound block intestinal iron absorption and prevent the release of recycled iron from macrophages, leading to a state of iron-restricted erythropoiesis. frontiersin.org Conversely, low this compound levels enhance iron availability for hemoglobin synthesis by promoting its absorption and release from stores. frontiersin.org
Inhibition of Duodenal Iron Absorption
This compound significantly curtails the absorption of dietary iron from the duodenum into the bloodstream. It achieves this by binding to ferroportin located on the basolateral membrane of enterocytes, the cells lining the small intestine. This binding leads to the removal of ferroportin from the cell surface, thus blocking the exit of iron from the enterocyte into the circulation. nih.gov
Research in mouse models has demonstrated this inhibitory effect. Studies have shown that the administration of synthetic this compound can significantly reduce both the uptake of iron from the intestinal lumen into the mucosal cells and its subsequent transfer into the body. nih.gov The effect is a dose-dependent reduction in iron absorption. This hormonal regulation by this compound is a critical mechanism for preventing excessive iron accumulation from the diet.
Furthermore, a clear inverse relationship has been established between the levels of circulating this compound and the rate of iron absorption in humans. researchgate.net As plasma this compound concentrations increase, fractional iron absorption decreases. This feedback loop is essential for maintaining iron balance; for instance, after an oral iron supplement, plasma this compound levels rise, which in turn reduces the absorption of subsequent iron doses. ashpublications.org
| Study Population | Intervention | Key Finding | Reference |
|---|---|---|---|
| Iron-depleted young women | Oral iron supplements (≥60 mg) | Serum this compound increased, and fractional iron absorption on the following day decreased by 35% to 45%. | ashpublications.org |
| Healthy men | Correlation analysis | A significant negative correlation was found between plasma this compound and iron absorption (r = -0.55, P < 0.001). | researchgate.net |
Sequestration of Iron in Macrophages
Reticuloendothelial macrophages, primarily in the spleen and liver, play a vital role in iron homeostasis by recycling iron from old or damaged red blood cells. These cells engulf senescent erythrocytes and break down their hemoglobin to recover iron. This recycled iron can then be exported back into the circulation for use in the production of new red blood cells.
This compound potently inhibits this iron recycling process. By inducing the degradation of ferroportin on macrophages, this compound causes iron to be retained within these cells. pnas.org This sequestration of iron in macrophages is a key contributor to the hypoferremia (low plasma iron) observed during inflammatory states, where this compound levels are elevated.
In vitro studies using macrophage cell lines have quantified this effect. Treatment with this compound has been shown to significantly decrease the release of iron following the phagocytosis of red blood cells. For example, one study found that this compound treatment reduced the release of nonheme iron by 50% from control macrophage cells. pnas.org This demonstrates the direct and potent effect of this compound on macrophage iron handling.
| Cell Type | Treatment | Result | Reference |
|---|---|---|---|
| J774 macrophage cell line (control) | This compound | 27% reduction in total 59Fe release after erythrophagocytosis. | pnas.org |
| J774 macrophage cell line (control) | This compound | 50% reduction in the release of nonheme 59Fe. | pnas.org |
| J774 macrophage cell line (overexpressing ferroportin) | This compound | 9% reduction in total 59Fe release after erythrophagocytosis. | pnas.org |
Regulation of Iron Release from Hepatocytes
Hepatocytes are the primary site of iron storage in the body. They can both take up excess iron from the circulation and release stored iron when systemic demand increases. Similar to its action on enterocytes and macrophages, this compound also regulates iron export from hepatocytes by targeting ferroportin.
In conditions of high this compound, such as chronic inflammation, iron is retained within hepatocytes. nih.gov Conversely, in this compound deficiency states, such as hereditary hemochromatosis, the uncontrolled activity of ferroportin on hepatocytes leads to excessive iron release into the plasma, contributing to systemic iron overload.
Studies on hepatocyte cultures have confirmed that this compound can trigger the degradation of ferroportin in these cells. semanticscholar.orgnih.gov This finding is consistent with observations in this compound-deficient mice, where ferroportin is stabilized in the liver, leading to an abnormal distribution of iron within the liver lobules. nih.gov This demonstrates that hepatocytes are a direct and important target of this compound's regulatory action, influencing the mobilization of the body's main iron reserve.
Physiological Functions of Hepcidin
Systemic Iron Homeostasis Maintenance
Hepcidin (B1576463) plays a pivotal role in maintaining systemic iron homeostasis by controlling the amount of iron released into the plasma. mdpi.comashpublications.orgnih.gov It achieves this by binding to ferroportin, which is expressed on the surface of key iron-exporting cells, including duodenal enterocytes, macrophages, and hepatocytes. wikipedia.orgmdpi.comnih.govashpublications.orgnih.govnih.gov The binding of this compound to ferroportin leads to the internalization and degradation of ferroportin, thereby inhibiting iron efflux from these cells into the bloodstream. wikipedia.orgnih.govnih.govannualreviews.orgphysiology.orgnih.govportlandpress.commdpi.com This mechanism ensures that plasma iron concentrations are tightly controlled, preventing excessive iron accumulation or depletion throughout the body. nih.govnih.gov The this compound-ferroportin axis is considered essential for this balance. ashpublications.orgplos.org
Regulation of Dietary Iron Absorption
Dietary iron absorption occurs primarily in the duodenum, where enterocytes take up iron from the diet and export it into the circulation via ferroportin. nih.govphysiology.org this compound regulates this process by controlling the amount of ferroportin present on the basolateral membrane of these enterocytes. ashpublications.orgnih.govphysiology.org When iron levels are high, this compound production increases, leading to the degradation of enterocyte ferroportin and reduced iron absorption from the diet. nih.govannualreviews.orghaematologica.organnualreviews.org Conversely, in conditions of iron deficiency, this compound levels decrease, allowing more ferroportin to be available on the enterocyte surface, thus enhancing dietary iron absorption. physiology.orghaematologica.organnualreviews.org This feedback mechanism ensures that iron uptake from the diet is adjusted according to the body's iron needs. annualreviews.orgnih.gov
Control of Macrophage Iron Recycling
Macrophages, particularly those in the spleen and liver (reticuloendothelial macrophages), play a critical role in recycling iron from senescent red blood cells. nih.govphysiology.org This recycled iron is then released back into the plasma via ferroportin to be utilized for new red blood cell production. nih.govnih.govphysiology.org this compound regulates this crucial recycling pathway. nih.govannualreviews.orghaematologica.org Elevated this compound levels, such as during inflammation, cause ferroportin degradation in macrophages, trapping iron within these cells. wikipedia.orgashpublications.orgphysiology.orgnih.govnih.govfrontiersin.org This sequestration of iron in macrophages contributes to lower plasma iron levels, a phenomenon observed in inflammatory conditions. ashpublications.orgphysiology.orgnih.gov Conversely, low this compound levels allow macrophages to efficiently release recycled iron back into the circulation. nih.gov
Role in Erythropoiesis and Iron Availability for Erythroid Precursors
Erythropoiesis, the process of red blood cell formation, requires a significant amount of iron for hemoglobin synthesis. nih.govmdpi.com this compound plays a crucial role in ensuring adequate iron availability for erythroid precursors in the bone marrow. nih.govannualreviews.orgresearchgate.net During periods of increased erythropoietic activity, such as in response to anemia or hypoxia, this compound production is suppressed. nih.govannualreviews.orgphysiology.orgnih.govnih.govhaematologica.org This suppression leads to increased iron release from stores (hepatocytes and macrophages) and enhanced dietary iron absorption, thereby increasing the iron available for hemoglobin synthesis. annualreviews.orgmdpi.comnih.gov Erythroferrone, a hormone produced by erythroid precursors stimulated by erythropoietin, has been identified as a key suppressor of this compound expression, facilitating iron mobilization for erythropoiesis. annualreviews.orghaematologica.orgmdpi.comnih.gov
Contribution to Nutritional Immunity and Host Defense
This compound contributes to innate immunity, a defense mechanism known as "nutritional immunity," by limiting the availability of iron to invading pathogens. mdpi.comnih.govplos.orghaematologica.orgfrontiersin.orgnih.govmdpi.commdpi.comnih.govbiorxiv.org Many microorganisms require iron for growth and survival. physiology.orgnih.gov During infection and inflammation, this compound production is significantly increased, largely mediated by inflammatory cytokines like IL-6. wikipedia.orgashpublications.orgphysiology.orgnih.govhaematologica.orgnih.govmdpi.com This elevated this compound leads to hypoferremia (low serum iron levels) by trapping iron within macrophages and reducing intestinal iron absorption. ashpublications.orgashpublications.orgphysiology.orgnih.govresearchgate.netnih.gov By sequestering iron, the host deprives extracellular pathogens of this essential nutrient, thereby inhibiting their growth and proliferation. annualreviews.orghaematologica.orgnih.govmdpi.combiorxiv.org This mechanism is considered a protective response against certain infections. ashpublications.orgphysiology.orgnih.gov
Tissue-Specific Roles and Local Iron Regulation
While the liver is the primary site of this compound synthesis and the main source of circulating this compound that regulates systemic iron homeostasis, this compound is also expressed at lower levels in other tissues, including the heart, brain, kidney, and macrophages. nih.govnih.govkarger.com This local this compound production may contribute to tissue-specific iron regulation, acting in an autocrine or paracrine manner to control iron fluxes within these specific organs or cell types. mdpi.comnih.govannualreviews.orgmdpi.commdpi.comkarger.com
Macrophage Iron Handling
Macrophages, particularly those in the spleen and liver, play a critical role in recycling iron from senescent erythrocytes. koreamed.orgasm.org this compound is a key regulator of iron release from these macrophages. By binding to ferroportin on the surface of macrophages, this compound induces its internalization and degradation, effectively trapping iron within the macrophages. haematologica.orgkoreamed.orgnih.govashpublications.orgasm.orgahajournals.org This mechanism is crucial for maintaining plasma iron levels and preventing iron overload.
During inflammation and infection, this compound production is significantly increased, primarily stimulated by cytokines like interleukin-6 (IL-6). haematologica.orgkoreamed.orgashpublications.orgasm.orgdovepress.commdpi.commdpi.combloodresearch.or.krnih.gov Elevated this compound levels lead to increased iron sequestration within macrophages, contributing to the hypoferremia (low serum iron) observed in these conditions. haematologica.orgkoreamed.orgashpublications.org This iron sequestration is considered an innate defense mechanism, known as 'nutritional immunity,' which limits the availability of iron to invading extracellular microorganisms that require iron for growth. haematologica.orgnih.govmdpi.com
Research findings highlight the importance of the this compound-ferroportin axis in macrophage iron handling. Studies have shown that in conditions of high this compound, such as inflammation, macrophages retain iron, leading to high serum ferritin levels and iron-restricted erythropoiesis, characteristic of anemia of inflammation. haematologica.org Conversely, in conditions with low this compound, such as hereditary hemochromatosis or iron deficiency anemia, macrophages have reduced iron stores due to increased ferroportin-mediated iron export. koreamed.orgahajournals.org
However, the regulation of ferroportin in macrophages can also occur through this compound-independent mechanisms, particularly during certain infections. For instance, studies on Salmonella infection in mice have shown that ferroportin expression is downregulated in macrophages through an iron- and this compound-independent mechanism, which may facilitate iron availability for intracellular pathogens. frontiersin.org
Data on the correlation between serum this compound and macrophage iron stores have been reported in various studies. For example, in patients with metabolic syndrome alterations, serum this compound and macrophage iron correlated with the release of MCP-1, a monocyte chemoattractant protein, and vascular damage. ahajournals.org
Brain Iron Metabolism and Neuroinflammation
Iron is essential for normal brain function, involved in processes like myelination, neurotransmitter synthesis, and cellular respiration. nih.govmdpi.com However, iron dysregulation in the brain is implicated in several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), and is often intertwined with neuroinflammation. nih.govmdpi.commdpi.comfrontiersin.orgresearchgate.net this compound is present in the brain and cerebrospinal fluid (CSF), suggesting a role in central nervous system iron homeostasis. nih.govmdpi.com
This compound in the brain can influence iron transport across the blood-brain barrier (BBB) and within neuronal and glial cells by binding to ferroportin 1 (Fpn1), the iron exporter expressed in brain microvascular endothelial cells, neurons, and astrocytes. nih.govmdpi.commdpi.com Studies suggest a complex and potentially dual role for this compound in brain iron metabolism and neuroinflammation, where its effects can be either deleterious or protective depending on the context, particularly the presence or absence of inflammation. nih.govmdpi.com
In inflammatory conditions, this compound may promote neuronal iron accumulation. nih.govmdpi.com Neuroinflammation can stimulate the expression of iron transporters like Transferrin receptor 1 (TfR1) and Divalent Metal Transporter 1 (DMT1), increasing iron uptake, while also leading to downregulation of Fpn1, partly mediated by this compound, thus limiting iron export. mdpi.comfrontiersin.orgresearchgate.net Elevated levels of this compound, ferritin, and IL-6 have been observed in patients with intracerebral hemorrhage (ICH), correlating with altered iron metabolism proteins and brain iron accumulation. frontiersin.org
Conversely, some studies suggest a protective role for this compound in the brain. This compound overexpression by astrocytes in mouse models of systemic iron overload or neurodegenerative diseases has been shown to reduce iron entry into the brain and diminish neuronal iron accumulation, leading to decreased neuronal death. mdpi.com this compound pretreatment has also been reported to reduce the secretion of inflammatory cytokines and protect neurons from oxidative damage and glial activation in models of neuroinflammation. nih.govmdpi.com
Research findings indicate that astrocytes play a crucial role in regulating brain iron homeostasis through astrocyte-derived this compound. frontiersin.org Astrocyte-specific this compound knockout in mice led to increased Fpn1 expression in brain microvascular endothelial cells and significant iron accumulation in the brain parenchyma. frontiersin.org
The interplay between this compound, iron, and inflammation in the brain is complex, involving various cell types and signaling pathways. Understanding these interactions is crucial for developing potential therapeutic strategies for neurodegenerative diseases.
Cardiac Iron Homeostasis
Iron is vital for cardiac function, being essential for oxygen utilization and mitochondrial activity in cardiomyocytes. ahajournals.orgpnas.orgmdpi.com Both iron deficiency and iron overload can negatively impact cardiac health. ahajournals.orgpnas.org While systemic iron homeostasis is primarily regulated by liver-derived this compound, the heart also expresses this compound and ferroportin, suggesting a role for local iron control within the myocardium. ahajournals.orgelifesciences.orgpnas.orgmdpi.comoup.commdpi.comnih.govbmj.comnih.govnih.gov
Studies using genetically engineered mice have demonstrated an essential cell-autonomous role for this compound in cardiac iron homeostasis. Cardiomyocyte-specific deletion of this compound or knock-in of this compound-resistant ferroportin in mice resulted in cardiomyocyte iron deficiency, leading to fatal contractile and metabolic dysfunction, despite maintaining normal systemic iron homeostasis. ahajournals.orgelifesciences.orgnih.govbmj.comnih.gov These findings indicate that local regulation of iron export from cardiomyocytes by the cardiac this compound/ferroportin axis is critical for maintaining adequate intracellular iron levels necessary for proper cardiac function. ahajournals.orgelifesciences.orgbmj.comnih.gov
Research has shown that cardiac this compound reduces cardiomyocyte iron export through modulation of ferroportin, although the precise mechanistic regulation of cardiac this compound on cellular iron homeostasis is still being elucidated. ahajournals.org The heart has the second highest expression of this compound in the body, after the liver. ahajournals.org
Studies have also investigated the regulation of cardiac this compound expression. In contrast to the liver, where hypoxia downregulates this compound, cardiac this compound expression is significantly upregulated in response to hypoxia. oup.comnih.gov This suggests differential regulation of this compound in the heart compared to the liver and hints at a potential role for cardiac this compound in the heart's response to low oxygen conditions.
While this compound's role in systemic iron regulation and its impact on conditions like anemia of chronic disease are well-established, its direct involvement in cardiac iron overload and fibrosis has also been explored. One study in children with thalassemia major, a condition associated with cardiac iron overload, found no direct role of this compound in cardiac iron overload and fibrosis, although this compound explained approximately 20% of the total variation in cardiac iron overload. researchgate.net
Renal Iron Handling
The kidneys play a role in iron homeostasis through the filtration and reabsorption of iron. Ferroportin is abundant in the kidney, particularly in the renal tubules, where it is involved in iron reabsorption from the glomerular filtrate back into circulation. mdpi.combiorxiv.orgnih.gov this compound is filtered by the kidneys and largely reabsorbed and degraded by proximal tubular cells. nih.govashpublications.org Impaired renal clearance of this compound, such as in chronic kidney disease (CKD), leads to its accumulation in plasma. nih.govscielo.brnih.govnjmonline.nljournals.ac.zanih.gov
The renal this compound/ferroportin axis is important for managing iron homeostasis in the kidney and the body, especially during iron overload. mdpi.com Studies in mice with kidney-tubule specific knock-in of a this compound-resistant ferroportin mutant (FPNC326Y) have demonstrated that endogenous this compound controls ferroportin-mediated tubular iron reabsorption under physiological conditions. mdpi.combiorxiv.orgnih.gov Loss of this regulation contributed to liver iron overload while protecting the kidney in the setting of hemochromatosis. biorxiv.orgnih.gov
Elevated this compound levels in CKD contribute to disordered iron metabolism and the development of renal anemia. nih.govscielo.brnih.govnjmonline.nljournals.ac.zanih.gov High this compound sequesters iron within macrophages and limits iron availability for erythropoiesis. nih.govnih.govnjmonline.nljournals.ac.za Furthermore, increased this compound in CKD, possibly due to reduced renal clearance and inflammation, can lead to functional iron deficiency and resistance to erythropoiesis-stimulating agents. njmonline.nljournals.ac.zanih.gov
Research indicates that serum this compound levels are progressively elevated across the spectrum of CKD and correlate with markers of iron status, particularly ferritin. nih.gov An inverse association between glomerular filtration rate (GFR) and this compound levels has also been observed, suggesting that impaired renal function contributes to this compound accumulation. njmonline.nlnih.gov
Studies have localized this compound expression within the kidney, with high expression found in the thick ascending limb and connecting tubules of the renal cortex and moderate expression in the medullary thick ascending limb and collecting ducts in rats. mdpi.com this compound was localized to the apical cell pole of renal epithelial cells. mdpi.com
The renal this compound/ferroportin axis also has implications for the management of iron disorders. Targeting this axis for treating iron overload disorders could potentially inhibit iron reabsorption and increase renal iron content. biorxiv.orgnih.gov Conversely, inhibition of iron reabsorption by raised this compound in chronic inflammatory conditions may contribute to iron deficiency, and parenteral iron supplementation in this setting could potentially cause renal iron overload. biorxiv.orgnih.gov
Here is a data table summarizing some research findings related to this compound's physiological functions:
| Study/Condition | Tissue/Cells Studied | Key Finding Related to this compound | Citation |
| Inflammation | Macrophages | Increased this compound leads to iron retention in macrophages, high serum ferritin, and iron-restricted erythropoiesis. | haematologica.org |
| Salmonella infection in mice | Macrophages | Ferroportin downregulated independently of this compound, potentially aiding intracellular pathogen growth. | frontiersin.org |
| Metabolic Syndrome Alterations | Monocytes/Macrophages | Serum this compound and macrophage iron correlate with MCP-1 release and vascular damage. | ahajournals.org |
| Astrocyte-specific this compound knockout | Brain (mice) | Increased Fpn1 in brain microvascular endothelial cells and iron accumulation in brain parenchyma. | frontiersin.org |
| Intracerebral Hemorrhage (ICH) | Brain (patients) | Elevated this compound, ferritin, and IL-6 correlate with altered iron metabolism proteins and brain iron accumulation. | frontiersin.org |
| Cardiomyocyte-specific this compound deletion | Heart (mice) | Cardiomyocyte iron deficiency, fatal contractile and metabolic dysfunction despite normal systemic iron homeostasis. | ahajournals.orgelifesciences.orgbmj.comnih.gov |
| Hypoxia | Heart (rats) | Cardiac this compound expression is significantly upregulated. | oup.comnih.gov |
| Thalassemia Major (children) | Heart | No direct role of this compound in cardiac iron overload/fibrosis, but explains ~20% of cardiac iron overload variation. | researchgate.net |
| Kidney-tubule specific FPNC326Y knock-in | Kidney (mice) | Endogenous this compound controls ferroportin-mediated tubular iron reabsorption. | mdpi.combiorxiv.orgnih.gov |
| Chronic Kidney Disease (CKD) | Serum, Kidney | Progressively elevated serum this compound, correlates with iron status (ferritin), inversely associated with GFR. | njmonline.nlnih.gov |
Pathophysiological Implications of Hepcidin Dysregulation
Iron Overload States Due to Hepcidin (B1576463) Deficiency or Resistance
Iron overload disorders, such as hereditary hemochromatosis and iron-loading anemias, are often characterized by insufficient this compound production or, less commonly, resistance to this compound's action. haematologica.orgnih.govamegroups.orgscispace.comashpublications.org This leads to increased intestinal iron absorption and excessive release of iron from macrophages and hepatocytes into the circulation, overwhelming the body's iron storage capacity and resulting in progressive iron deposition in tissues and organs. amegroups.orgscispace.comkarger.com
Mechanisms in Hereditary Hemochromatosis Models (e.g., HFE, HJV, TFR2 mutations)
Hereditary hemochromatosis (HH) is a group of genetic disorders characterized by increased dietary iron absorption and tissue iron deposition. nih.govnih.gov The most common forms of HH are caused by mutations in genes involved in the this compound regulatory pathway, leading to inappropriately low this compound levels relative to body iron stores. haematologica.orgamegroups.orgashpublications.org
HFE Mutations: Mutations in the HFE gene are the most frequent cause of HH (Type 1). The C282Y mutation, often in a homozygous state, disrupts the interaction of the HFE protein with β2-microglobulin, impairing its surface presentation and its ability to interact with transferrin receptor 1 (TfR1) and transferrin receptor 2 (TfR2). ashpublications.orgashpublications.org While the exact mechanism is still being elucidated, this disruption affects the hepatocyte's ability to sense iron levels and signal for appropriate this compound production, leading to reduced this compound expression. haematologica.orgamegroups.orgashpublications.orgnih.govhaematologica.org
HJV Mutations: Mutations in the HJV gene (encoding Hemojuvelin) cause Juvenile Hemochromatosis (Type 2), a more severe form of HH. HJV acts as a co-receptor for Bone Morphogenetic Proteins (BMPs), particularly BMP6, which are key activators of this compound transcription via the BMP/SMAD signaling pathway. haematologica.orgamegroups.orgashpublications.org HJV deficiency severely impairs this signaling cascade, resulting in markedly reduced or nearly absent this compound levels. amegroups.orgkarger.com
TFR2 Mutations: Mutations in the TFR2 gene (encoding Transferrin Receptor 2) cause Hemochromatosis Type 3. TfR2 is thought to be involved in sensing circulating iron levels (bound to transferrin) and interacting with HFE and HJV to regulate this compound expression through the BMP/SMAD pathway. haematologica.orgamegroups.orgashpublications.org Mutations in TFR2 disrupt this sensing and signaling complex, leading to inadequate this compound production. amegroups.org
In these forms of HH, the impaired this compound production results in increased ferroportin activity on duodenal enterocytes and macrophages, leading to excessive iron absorption from the diet and increased release of recycled iron into the plasma. karger.combloodresearch.or.kr This excess iron saturates transferrin, leading to the appearance of non-transferrin-bound iron (NTBI), which is readily taken up by parenchymal cells in organs like the liver, heart, and pancreas, causing tissue damage and organ dysfunction. nih.govamegroups.org
Ineffective Erythropoiesis-Related Iron Overload Mechanisms
Iron overload can also occur in certain anemias characterized by ineffective erythropoiesis, where there is increased production of erythroid precursors in the bone marrow, but many of these cells die before maturing into functional red blood cells. haematologica.orgfrontiersin.orgashpublications.org Conditions like beta-thalassemia and some myelodysplastic syndromes (MDS) fall into this category. haematologica.orgfrontiersin.orgashpublications.org
In ineffective erythropoiesis, the expanded population of immature erythroid cells produces factors that suppress this compound production, most notably Erythroferrone (ERFE). haematologica.orgfrontiersin.orgmdpi.commednexus.org ERFE inhibits this compound synthesis, primarily by sequestering BMP receptor ligands, thereby overriding the signals that would normally upregulate this compound in the presence of increased iron stores. haematologica.orghaematologica.org This suppression of this compound, despite often high total body iron, leads to increased intestinal iron absorption and enhanced iron release from macrophages, contributing to systemic iron overload. haematologica.orgnih.govashpublications.orgashpublications.org This excess iron further exacerbates the ineffective erythropoiesis, creating a vicious cycle. haematologica.orgashpublications.org
A table summarizing the mechanisms of this compound dysregulation in iron overload states:
| Disorder Type | Primary this compound Dysregulation | Underlying Mechanism | Genes Involved (Examples) | Consequence |
| Hereditary Hemochromatosis (HH) | This compound Deficiency | Impaired iron sensing and signaling for this compound production via BMP/SMAD pathway. | HFE, HJV, HAMP, TFR2 | Increased iron absorption, increased macrophage iron release, tissue overload. |
| Iron-Loading Anemias (Ineffective Erythropoiesis) | This compound Suppression | Production of this compound-suppressing factors (e.g., ERFE) by expanded erythroid precursors. | ERFE (indirectly), SF3B1 (in some MDS) | Increased iron absorption, increased macrophage iron release, systemic overload. |
| Ferroportin Disease (Type 4 HH) | This compound Resistance | Mutations in ferroportin impairing this compound binding or function. | SLC40A1 | Iron retention in macrophages (Type 4A), or systemic overload (Type 4B). |
Iron-Restricted Erythropoiesis and Anemia Due to this compound Excess
Conversely, conditions characterized by inappropriately high this compound levels lead to iron-restricted erythropoiesis and various forms of anemia. haematologica.orgnih.govscispace.comkarger.comashpublications.orgnih.gov Elevated this compound limits the availability of iron for hemoglobin synthesis by blocking iron export from duodenal enterocytes and macrophages. nih.govnih.govfrontiersin.orgnih.gov This results in hypoferremia (low serum iron) and functional iron deficiency, where there is sufficient iron in storage but it cannot be efficiently mobilized for erythropoiesis. haematologica.orgnih.gov
Anemia of Inflammation/Chronic Disease Pathogenesis
Anemia of inflammation (AI), also known as anemia of chronic disease (ACD), is a common type of anemia occurring in the context of chronic infections, autoimmune diseases, cancer, and other inflammatory conditions. haematologica.orgfrontiersin.orgnih.govmdpi.comnih.govekb.egmdpi.com A key mediator in the pathogenesis of AI/ACD is the upregulation of this compound synthesis, primarily driven by pro-inflammatory cytokines, particularly Interleukin-6 (IL-6). haematologica.orghaematologica.orgashpublications.orgmdpi.commdpi.comnih.govsah.org.ar
IL-6 stimulates this compound expression in hepatocytes through the JAK2-STAT3 signaling pathway. frontiersin.orgmdpi.comnih.gov This increase in this compound leads to enhanced degradation of ferroportin on macrophages and duodenal enterocytes, trapping iron within these cells. frontiersin.orgnih.govmdpi.comsah.org.ar The resulting hypoferremia limits the iron supply to the bone marrow, impairing erythropoiesis and leading to the characteristic features of AI/ACD, including low serum iron, low transferrin saturation, and normal to elevated ferritin levels (reflecting iron trapped in stores). nih.govnih.govmdpi.com This iron sequestration is thought to be an innate defense mechanism to limit iron availability to invading pathogens, but it comes at the cost of restricting iron for red blood cell production. haematologica.orgnih.govmdpi.com
Mechanisms in Chronic Kidney Disease (CKD) Models
Anemia is a nearly universal complication of chronic kidney disease (CKD), and this compound plays a significant role in its pathogenesis. nih.govnih.govfrontiersin.orgmedscape.comnih.gov In CKD, several factors contribute to elevated this compound levels.
Firstly, the kidneys are involved in the clearance of this compound. As kidney function declines, the renal clearance of this compound is impaired, leading to its accumulation in the circulation. nih.govscispace.comnih.govnih.govnjmonline.nl
Secondly, CKD is often associated with a state of chronic inflammation, which, as in AI/ACD, drives this compound production via inflammatory cytokines like IL-6. mednexus.orgnih.govfrontiersin.orgnih.govnih.gov
The elevated this compound in CKD causes functional iron deficiency by blocking iron release from macrophages and reducing intestinal iron absorption. nih.govnih.govfrontiersin.orgnih.gov This limits the iron available for erythropoiesis in the bone marrow, contributing to the anemia. nih.govnih.gov Furthermore, high this compound levels may also contribute to resistance to erythropoiesis-stimulating agents (ESAs), which are often used to treat anemia in CKD patients. frontiersin.orgnjmonline.nl
A table illustrating this compound excess in iron-restricted erythropoiesis and anemia:
| Disorder Type | Primary this compound Dysregulation | Underlying Mechanism | Key Mediators (Examples) | Consequence |
| Anemia of Inflammation/Chronic Disease (AI/ACD) | This compound Excess | Inflammation-induced increase in this compound synthesis, primarily via IL-6/STAT3 pathway. | IL-6, STAT3 | Iron sequestration in macrophages, reduced intestinal absorption, functional iron deficiency, impaired erythropoiesis. |
| Chronic Kidney Disease (CKD) Anemia | This compound Excess | Impaired renal clearance of this compound and inflammation-driven this compound synthesis. | Reduced GFR, IL-6 | Iron sequestration in macrophages, reduced intestinal absorption, functional iron deficiency, impaired erythropoiesis, ESA resistance. |
| Iron-Refractory Iron Deficiency Anemia (IRIDA) | This compound Excess | Mutations in TMPRSS6 (Matriptase-2), a negative regulator of this compound, leading to inappropriately high this compound. | TMPRSS6 | Reduced intestinal absorption, impaired iron recycling, severe iron deficiency, microcytic anemia. |
This compound's Role in Specific Disease Contexts (Mechanistic focus)
Beyond the broad categories of iron overload and iron-restricted erythropoiesis, this compound's dysregulation plays specific mechanistic roles in various other disease contexts:
Iron-Refractory Iron Deficiency Anemia (IRIDA): This rare autosomal recessive disorder is caused by mutations in the TMPRSS6 gene, which encodes Matriptase-2. haematologica.orgnih.govashpublications.org Matriptase-2 is a transmembrane serine protease that negatively regulates this compound expression by cleaving Hemojuvelin (HJV). amegroups.orgashpublications.orgnjmonline.nl Loss-of-function mutations in TMPRSS6 lead to unopposed this compound synthesis, resulting in inappropriately high this compound levels despite systemic iron deficiency. haematologica.orgnih.govbloodresearch.or.kr This excess this compound severely restricts intestinal iron absorption and iron release from stores, causing a microcytic, hypochromic anemia that is poorly responsive to oral iron supplementation. nih.govsah.org.ar
This compound-Producing Adenomas: Extremely rare cases of severe iron-refractory anemia have been linked to hepatic adenomas that autonomously produce excessive amounts of this compound. frontiersin.orgnih.gov The overproduction of this compound by the tumor leads to profound hypoferremia and iron-restricted erythropoiesis. frontiersin.org Surgical removal of the adenoma typically resolves the anemia. frontiersin.orgnih.gov
Myelodysplastic Syndromes (MDS): In some subtypes of MDS, particularly those with ring sideroblasts (MDS-RS), ineffective erythropoiesis contributes to iron overload and dysregulated this compound. frontiersin.orgashpublications.org Mutations in genes like SF3B1 in MDS-RS can lead to the production of an elongated variant of ERFE that is more potent at suppressing this compound, contributing to iron loading despite the underlying anemia. haematologica.orgfrontiersin.org
Infectious Diseases: this compound is upregulated during infection as part of the innate immune response. nih.govmdpi.comannualreviews.org This increase in this compound leads to hypoferremia, which is thought to limit the availability of iron for the growth of iron-requiring microorganisms, a mechanism known as "nutritional immunity". haematologica.orgnih.govmdpi.com While beneficial for host defense, this iron sequestration can contribute to the development of anemia in the setting of chronic infections. haematologica.orgnih.govmdpi.com
These examples highlight the diverse ways in which this compound dysregulation, stemming from genetic defects, inflammatory signals, or other pathological processes, can disrupt systemic iron homeostasis and contribute to the pathogenesis of a wide range of diseases.
Infectious Diseases and Host-Pathogen Iron Dynamics
Iron is an essential nutrient for the growth and proliferation of most microorganisms. nih.govescholarship.org During infection, hosts employ a defense mechanism known as "nutritional immunity," which involves limiting the availability of iron to invading pathogens. haematologica.org this compound plays a crucial role in this process. Inflammatory stimuli, particularly interleukin-6 (IL-6), induced during infection, strongly upregulate this compound expression. frontiersin.orgescholarship.orgmdpi.com Elevated this compound levels lead to decreased serum iron (hypoferremia) by trapping iron within macrophages and reducing intestinal iron absorption. researchgate.netnih.govfrontiersin.orghaematologica.orgmdpi.com This sequestration of iron is thought to be a general defense mechanism that starves iron-requiring extracellular pathogens, thereby restricting their growth. researchgate.netnih.govfrontiersin.orgescholarship.orgmdpi.com
However, the role of this compound in host defense is complex and can be multifaceted, particularly concerning intracellular pathogens. researchgate.netnih.gov By promoting iron sequestration in macrophages, this compound might inadvertently benefit pathogens that reside and replicate within these cells. nih.govmdpi.com Studies have explored the impact of this compound in various infections, including bacterial (e.g., Streptococcus pneumoniae), viral (e.g., influenza virus, HIV, HCV), and protozoal (e.g., Plasmodium species) infections. researchgate.netwellcomeopenresearch.orgescholarship.orgpsu.edu For instance, this compound-mediated iron restriction has been suggested to be protective against some extracellular infections, while its effect on intracellular infections may be detrimental or complex, depending on the specific pathogen and host context. researchgate.netnih.gov Research indicates that this compound protects against malaria by reducing iron availability to the parasites. researchgate.net In viral infections, macrophages can induce this compound production via inflammatory stimuli, leading to iron accumulation within macrophages which may inhibit viral replication by limiting iron availability. mdpi.com
Cancer-Associated Iron Dysregulation
Iron is vital for rapidly dividing cells, including cancer cells, due to its involvement in DNA synthesis and energy metabolism. Dysregulation of iron homeostasis is frequently observed in various cancers and is associated with tumor growth, invasion, and resistance to therapy. mdpi.commdpi.comresearchgate.net this compound is implicated in this dysregulation.
Neurodegenerative Disorders and Brain Iron Homeostasis
Iron is essential for normal brain function, involved in processes like myelination, neurotransmitter synthesis, and cellular respiration. nih.govfrontiersin.orgfrontiersin.org However, iron is also redox-active and can generate toxic reactive oxygen species, making its homeostasis in the brain critically important. nih.govnih.govfrontiersin.org Dysregulated iron metabolism and abnormal iron accumulation in specific brain regions are implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease, and Friedreich's ataxia. nih.govfrontiersin.orgahajournals.org
This compound plays a role in brain iron homeostasis, although its precise mechanisms and significance in neurodegenerative diseases are still being elucidated. While systemic this compound primarily regulates iron at the whole-body level, local this compound production occurs in the brain, mainly by glial cells. frontiersin.orgnih.gov Studies suggest that this compound can influence brain iron content by regulating the expression of iron transport proteins, such as ferroportin and transferrin receptor, at the blood-brain barrier and within neurons and astrocytes. nih.govfrontiersin.org Abnormally high brain iron, potentially resulting from disrupted iron transport, is considered a cause of neuronal death in conditions like neuroferritinopathy and aceruloplasminemia. nih.gov Research indicates that upregulating brain this compound levels might reduce brain iron content. nih.gov In aged mice, increased this compound levels in the brain were associated with reduced ferroportin levels and iron accumulation, suggesting a potential mechanism for age-related iron dysregulation in the brain. ahajournals.org Serum levels of this compound have been reported to be higher in AD patients and correlated with disease severity. nih.gov The dual role of this compound in neuronal iron load and inflammation, both processes associated with neurodegeneration, highlights its complex involvement in these disorders. frontiersin.org
Metabolic Disorders (e.g., Obesity, Type 2 Diabetes) and Iron Alterations
Metabolic disorders such as obesity and type 2 diabetes (T2D) are often associated with alterations in iron metabolism and chronic low-grade inflammation. wellcomeopenresearch.orgjomes.orgwellcomeopenresearch.org this compound is considered a potential link between these conditions and iron dysregulation.
Obesity is linked to elevated this compound levels. jomes.orgasco.orgscielo.br This increase can be attributed to the inflammatory state associated with obesity, as inflammatory cytokines like IL-6 are potent inducers of this compound. wellcomeopenresearch.orgjomes.orgwellcomeopenresearch.org Elevated this compound in obesity can lead to functional iron deficiency, characterized by increased iron stores in tissues (particularly in macrophages and liver) but reduced iron availability in the circulation. jomes.org This occurs because high this compound levels promote ferroportin degradation, trapping iron within cells. jomes.org
Type 2 diabetes also involves disturbances in iron metabolism. wellcomeopenresearch.orgjomes.orgwellcomeopenresearch.orgekb.eg While some studies suggest elevated this compound in T2D, the relationship is complex and can vary depending on the presence of obesity and inflammation. wellcomeopenresearch.orgwellcomeopenresearch.orgscielo.br Some research indicates that inadequately low this compound levels relative to body iron status might contribute to iron overload observed in some individuals with T2D, similar to hereditary hemochromatosis. scielo.br Iron overload, in turn, can negatively impact pancreatic beta-cell function and contribute to insulin (B600854) resistance, a hallmark of T2D. jomes.orgscielo.brekb.eg Studies have shown a link between this compound and insulin metabolism, with lower this compound levels potentially associated with insulin resistance. wellcomeopenresearch.org Research in diabetic rat models has also shown decreased hepatic this compound levels leading to increased intestinal iron absorption and iron accumulation in the liver and serum. scielo.br The interplay between this compound, inflammation, and iron metabolism in the context of obesity and T2D is an active area of investigation aimed at understanding the mechanisms underlying these associations. wellcomeopenresearch.orgwellcomeopenresearch.org
Research Methodologies and Experimental Models
In Vitro Cellular Models for Hepcidin (B1576463) Studies
In vitro cellular models play a crucial role in deciphering the molecular mechanisms governing this compound synthesis and regulation. Hepatocytes are the primary site of this compound production, making liver-derived cell lines essential tools for these studies. HepG2 cells, a human hepatocellular carcinoma cell line, are frequently used to model hepatocyte secretion of this compound. Studies have shown that HepG2 cells secrete this compound, with amounts comparable to those secreted by other cell lines like DU145 prostate cancer cells. aacrjournals.org The regulation of this compound expression in HepG2 cells has been investigated in the context of various factors, including iron concentration, inflammation, and erythropoiesis. medcraveonline.com For instance, exposing HepG2 cells to sera from patients with different iron overload conditions has demonstrated that circulating factors can variably modulate this compound expression. plos.org Sera from thalassemia patients down-regulated this compound synthesis in HepG2 cells, while sera from patients with HFE-related hemochromatosis and certain types of non-alcoholic fatty liver disease (NAFLD) up-regulated it. plos.org
While liver cell lines like HepG2 and Hepa1-6 are valuable for studying the transcriptional regulation of this compound, their basal this compound expression levels can be lower compared to primary hepatocytes or liver tissue, sometimes near the limit of detection for techniques like RT-PCR and RT-qPCR. nih.gov However, these cell lines are well-suited for examining how the this compound promoter senses signaling pathways, such as the BMP pathway, which is known to stimulate this compound expression. nih.gov Treatment of HepG2 cells with certain agents, like trichostatin A, RNAlater, or MG-132, has been shown to enhance this compound expression, suggesting potential mechanisms involving histone deacetylation, mRNA instability, or proteasomal degradation of regulatory proteins contributing to lower basal expression in these lines. nih.gov
Beyond liver cells, other cell types are also utilized. For example, Caco-2 cells, a human colon adenocarcinoma cell line, are a well-established in vitro model for studying intestinal iron absorption. nih.govresearchgate.net To better reflect the in vivo situation where liver-produced this compound regulates intestinal iron absorption, co-culture models combining Caco-2 cells with HepG2 cells have been developed. nih.govresearchgate.net This co-culture system allows for the investigation of how this compound secreted by HepG2 cells influences iron transport across the Caco-2 cell layer. nih.gov Studies using this model have shown that the presence of HepG2 cells increases iron transport across Caco-2 layers and that Caco-2 cells exposed to higher iron concentrations respond with increased this compound production. nih.gov Furthermore, this compound has been shown to decrease the expression of the iron exporter ferroportin in Caco-2 cells. nih.gov
Macrophage cell lines are also relevant, as macrophages play a significant role in iron recycling. Studies involving macrophage-specific silencing of genes like Hfe and Tfr2 in mouse models have highlighted the role of these proteins in macrophages in regulating hepatic this compound production and affecting systemic iron metabolism. mdpi.com
Genetically Engineered Animal Models (e.g., Knockout/Transgenic Mice)
Genetically engineered animal models, particularly mice, have been invaluable in understanding the physiological role of this compound and the pathogenesis of iron-related disorders. These models allow for the study of this compound's function in a complex in vivo environment. Mouse models have been developed with targeted disruptions or overexpression of genes involved in iron homeostasis, including this compound (Hamp) itself and its regulators. researchgate.net
Advantages and Limitations of Mouse Models
Mouse models offer several advantages for this compound research. They allow for the investigation of systemic effects of genetic alterations on iron metabolism and this compound regulation, which is not possible in in vitro systems. nih.govscilit.com They can recapitulate aspects of human iron disorders, such as hereditary hemochromatosis. nih.govscilit.compnas.orgresearchgate.net The availability of mice with floxed iron-related genes enables the study of the in vivo consequences of cell-selective gene deletion. researchgate.net
However, mouse models also have limitations. There can be differences in iron metabolism and this compound regulation between mice and humans. For example, unlike humans who primarily express one this compound gene (HAMP), mice express two (Hamp1 and Hamp2), although Hamp1 is considered the functional equivalent of human HAMP. wjgnet.com While mouse models can mimic human diseases, they may not always fully replicate the complexity or all features of the human condition. researchgate.net Additionally, genetic disruption of a gene can sometimes have unintended effects on the expression of other genes, potentially confounding the interpretation of the observed phenotype. cambridge.orgpnas.org
Specific Genetic Models (e.g., Usf2, Hfe, Tfr2 models)
Several specific genetic mouse models have been crucial in elucidating this compound's role:
Usf2 Knockout Mice: The discovery of this compound's role in iron homeostasis was significantly advanced by studies in mice lacking the transcription factor upstream stimulatory factor 2 (Usf2). pnas.orgcambridge.orgpnas.org Disruption of the Usf2 gene in mice was found to be associated with this compound deficiency and the progressive development of severe tissue iron overload, strikingly similar to hereditary hemochromatosis in humans and the phenotype observed in Hfe knockout mice. nih.govscilit.compnas.orgresearchgate.netcambridge.org These findings suggested that this compound functions in the same regulatory pathway as HFE. pnas.orgresearchgate.net Usf2 knockout mice exhibit biochemical abnormalities and histopathology resembling human hemochromatosis and Hfe-deficient mice, including increased circulating iron, decreased splenic iron content, and iron accumulation in tissues like the liver and pancreas. pnas.orgresearchgate.net
Hfe Knockout Mice: Mice deficient in the Hfe gene (Hfe⁻/⁻) serve as a model for hereditary hemochromatosis. pnas.orgresearchgate.netfrontiersin.orgnih.gov These mice display increased plasma iron and transferrin saturation, along with hepatic iron loading. frontiersin.org Hepatic this compound mRNA levels are typically lower in Hfe⁻/⁻ mice compared to wild-type mice, consistent with the role of HFE in regulating this compound expression. frontiersin.orgnih.gov Studies in Hfe⁻/⁻ mice have contributed to the understanding that inappropriately low this compound expression is a key feature in the pathogenesis of hereditary hemochromatosis. researchgate.net
Tfr2 Models: Mutations in the transferrin receptor 2 gene (Tfr2) also cause a form of hereditary hemochromatosis in humans, and Tfr2 knockout mice (Tfr2⁻/⁻) have been generated to model this condition. portlandpress.comashpublications.orgnih.gov Tfr2-deficient mice show reduced levels of this compound and develop iron overload with increased transferrin saturation and hepatic iron loading. portlandpress.comnih.gov These models have provided evidence that TFR2 is involved in modulating the BMP-SMAD pathway to regulate this compound expression and may play a role in sensing diferric plasma transferrin levels. portlandpress.comashpublications.org Studies involving combined deficiencies, such as Hfe and Tfr2 double knockout mice, have further highlighted the cooperative roles of HFE and TFR2 in this compound regulation. mdpi.comportlandpress.com Liver-specific knockout of Tfr2 in mice also results in severe iron overload, similar to total Tfr2 knockout mice, indicating the predominant role of hepatic TFR2 in systemic iron homeostasis. ashpublications.org
This compound Knockout and Transgenic Mice: Mice with targeted disruption of the This compound-1 (B1576454) gene (Hamp1⁻/⁻) are this compound-deficient and develop severe tissue iron overload, mirroring the phenotype seen in Usf2 knockout mice. wjgnet.comcambridge.orgashpublications.org These models are valuable for studying the consequences of complete this compound absence and for testing potential therapeutic interventions like minihepcidins, which have shown promise in preventing and redistributing iron overload in these mice. ashpublications.orgtandfonline.com Conversely, transgenic mice overexpressing this compound have been generated. nih.govscilit.com These mice often exhibit severe iron deficiency anemia, supporting the role of this compound as a negative regulator of iron availability. nih.govscilit.com
Analytical Techniques for this compound Quantification
Accurate quantification of this compound and its mRNA is essential for research and clinical assessment of iron disorders. Various analytical techniques have been developed for this purpose.
Mass Spectrometry-Based Methods (e.g., FTICR, TOF MS)
Mass spectrometry (MS)-based methods are widely used for quantifying this compound peptides in biological fluids like serum and urine. nih.govrsc.orgrsc.orgplos.org These techniques offer the advantage of being able to distinguish and quantify different this compound isoforms. rsc.orgplos.org
Time-of-Flight Mass Spectrometry (TOF MS): TOF MS, particularly in conjunction with techniques like Surface Enhanced Laser Desorption/Ionization (SELDI), has been employed for semi-quantifying this compound in serum and urine. plos.orgscispace.com Advances in TOF MS, such as the use of stable isotope-labeled this compound as an internal standard, have improved the accuracy and reliability of quantitative this compound measurements in various body fluids. plos.orgscispace.com This approach helps to correct for experimental variations, including recovery and matrix effects. plos.org
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS): FTICR-MS offers high resolution and accuracy for peptide analysis. It has been used for the identification and characterization of this compound peptides, including studies investigating the interaction of this compound with metal ions like copper. scispace.comnih.govmdpi.comresearchgate.net FTICR-MS can detect subtle mass changes associated with this compound folding and disulfide bond formation. scispace.com
Other MS-based techniques used for this compound quantification include Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (LC-MS/MS). nih.govrsc.orgrsc.orggoogle.com These methods often involve sample preparation steps like solid phase extraction (SPE) to isolate and purify this compound from biological matrices before analysis. google.com The use of isotopically labeled this compound standards in LC-MS/MS allows for quasi-absolute quantification. rsc.org
mRNA Expression Analysis (e.g., qRT-PCR)
Quantifying this compound mRNA expression levels, primarily in liver tissue, provides insights into the transcriptional regulation of this compound. Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a standard technique used for this purpose. jst.go.jpscielo.brbrieflands.comhaematologica.orgnih.gov
qRT-PCR allows for the sensitive and specific detection and quantification of this compound mRNA. jst.go.jpscielo.brnih.gov The method typically involves extracting total RNA from tissue samples, synthesizing complementary DNA (cDNA), and then performing PCR amplification using primers specific for this compound mRNA. jst.go.jpscielo.brhaematologica.org The expression levels are often normalized to a reference gene with stable expression, such as GAPDH or β-actin. jst.go.jpscielo.brhaematologica.org
qRT-PCR has been applied to study this compound mRNA expression in various contexts, including in liver biopsies from patients with chronic liver diseases jst.go.jpbrieflands.com and in liver tissue from genetically engineered mouse models. frontiersin.orghaematologica.org Studies have used qRT-PCR to demonstrate changes in hepatic this compound mRNA levels in response to iron overload, inflammation, and genetic manipulations affecting this compound regulators like Hfe and Tfr2. frontiersin.orgnih.gov While this compound mRNA levels generally correlate with hepatic this compound production, the correlation is not always ideal, suggesting the influence of post-transcriptional events. plos.org
Data from qRT-PCR studies can reveal the relative expression levels of this compound mRNA in different conditions or tissues. For example, one study found that this compound mRNA expression was significantly higher in hepatocellular carcinoma cancer tissues compared to non-cancerous tissues. nih.gov
Table: this compound mRNA Expression in Hepatocellular Carcinoma Tissues
| Tissue Type | Median t-value (this compound mRNA) | P-value |
| Non-cancer | 0.124 (0.021-3.433) | 0.0057 |
| Cancer | 0.0825 (0.007-2.1) |
Data represents median t-values with ranges in parentheses. nih.gov
These research methodologies and experimental models, coupled with advanced analytical techniques, continue to enhance our understanding of this compound's critical role in iron homeostasis and its implications in various diseases.
Immunoassays (e.g., ELISA) for Protein Detection
Immunoassays, such as ELISA, are widely used for the quantitative detection of this compound protein in human and animal samples, including serum, plasma, and urine. These methods leverage the specific binding of antibodies to this compound, allowing for its isolation and measurement from complex biological matrices. The development of sensitive and specific this compound immunoassays has been crucial for clinical research and the investigation of iron-related pathologies. ashpublications.orgelisakit.ccplos.orgjwatch.orgnih.govrndsystems.commybiosource.comnih.govresearchgate.netashpublications.orgabcam.comantibodies.comhaematologica.orgintrinsiclifesciences.comassaygenie.comnih.gov
Early studies in humans often relied on methods like measuring this compound mRNA expression or techniques such as SELDI-TOF MS and dot blots, which had limitations in terms of accessibility and ease of use for large-scale studies. ashpublications.orghaematologica.org The advent of validated serum ELISA assays for this compound provided a more accessible and reproducible method for quantifying physiologically relevant this compound concentrations. ashpublications.orgjwatch.orgnih.gov
Different ELISA formats, including competitive ELISA (cELISA) and sandwich ELISA (sELISA), have been developed for this compound detection. nih.govmybiosource.comnih.govresearchgate.netantibodies.comhaematologica.orgintrinsiclifesciences.comassaygenie.com Competitive ELISAs typically involve competition between this compound in the sample and a labeled this compound standard for binding to a limited amount of antibody, while sandwich ELISAs utilize two antibodies that bind to different epitopes on the this compound molecule. mybiosource.comantibodies.com
Validation studies of this compound ELISA kits have assessed their performance characteristics, including accuracy, precision (intra- and inter-assay variability), linearity, sensitivity (lower limit of detection or quantitation), and specificity. nih.govnih.govresearchgate.netashpublications.orghaematologica.orgassaygenie.comintrinsiclifesciences.com For instance, a validated monoclonal competitive ELISA for human this compound demonstrated a low limit of quantitation (4.0 ng/mL) and strong correlation with a previously established polyclonal cELISA (r = 0.95, P < 0.001). nih.gov Another study evaluating a commercial cELISA found good correlation with LC-MS/MS (r = 0.89), although the ELISA showed higher values and detected This compound-20 (B1576446) and this compound-22 in addition to This compound-25 (B1576460). nih.govresearchgate.netnih.gov This highlights the importance of considering the specificity of the assay for different this compound isoforms, particularly the biologically active this compound-25. nih.govresearchgate.netnih.govresearchgate.net
Research findings using this compound immunoassays have provided valuable insights into this compound regulation and its association with various iron disorders and inflammatory conditions. Studies have shown that serum this compound concentrations measured by ELISA appropriately reflect physiological, pathological, and genetic influences on iron metabolism. ashpublications.orgnih.gov
For example, in healthy individuals, serum this compound levels have been shown to correlate well with serum ferritin, a marker of iron stores. ashpublications.orgplos.orgjwatch.orgnih.gov Expected alterations in this compound levels have been observed in various clinical conditions. Serum this compound concentrations are typically low or undetectable in patients with iron deficiency anemia and certain forms of hereditary hemochromatosis, where iron levels are low or inappropriately high due to impaired this compound production. ashpublications.orgplos.orgjwatch.orgnih.gov Conversely, this compound levels are often elevated in conditions associated with inflammation, such as chronic kidney disease and certain cancers, where increased this compound contributes to iron sequestration and the anemia of inflammation. ashpublications.orgelisakit.ccplos.orgjwatch.orgnih.gov
Immunoassays have also been used in preclinical models to study this compound biology. For instance, a validated sandwich ELISA for murine this compound-1 allowed for the accurate quantification of the biologically active hormone in small plasma and urine volumes, facilitating serial measurements in individual animals over time. ashpublications.orghaematologica.org This assay demonstrated high sensitivity and correlation with hepatic this compound-1 mRNA expression in various models of dysregulated iron homeostasis. haematologica.org
While ELISA offers advantages in terms of accessibility and high-throughput capabilities for large-scale quantification, it is important to consider factors such as assay sensitivity, specificity for this compound isoforms, and potential matrix effects when interpreting results. nih.govresearchgate.netintrinsiclifesciences.comresearchgate.net Despite these considerations, this compound immunoassays remain indispensable tools for researchers and clinicians investigating the complex role of this compound in iron metabolism and related diseases. elisakit.ccassaygenie.comhaematologica.org
Representative Data Findings from this compound Immunoassay Studies
Research utilizing this compound immunoassays has generated significant data on this compound concentrations in different populations and disease states. The following table summarizes some representative findings:
| Study | Assay Type | Sample Type | Healthy Controls (Median/Range) | Iron Deficiency Anemia (Mean/Median) | Inflammation/Chronic Disease (Mean/Median) | Key Finding | Source |
| Ganz T et al., 2008 | ELISA | Serum | Men: 112 ng/mL (29-254 ng/mL), Women: 65 ng/mL (17-286 ng/mL) | Undetectable or low (< 10 ng/mL ferritin) | High (> 10 mg/dL C-reactive protein) | ELISA yields accurate and reproducible measurements reflecting physiological and pathological influences. | ashpublications.orgnih.gov |
| Koliaraki V et al., 2009 | ELISA | Serum | 42.7 µg/L (13.5-133.5 µg/L) | 15.7 µg/L | 116.7 µg/L (Hodgkin lymphoma) | ELISA is a simple assay with sufficient accuracy and reproducibility. | plos.org |
| Dahlfors G et al., 2015 | cELISA | Serum | Men: 8-76 µg/L, Women: 2-31 µg/L | Significantly lower than HS | Significantly differed from HS (Liver disorders, hemodialysis) | cELISA correlated well with LC-MS/MS but detected other isoforms. | nih.govresearchgate.net |
| Gutschow P et al., 2020 | cELISA | Serum | Not specified (first-time blood donors) | < 10 ng/mL (for ferritin < 15 ng/mL) | Not specified | Clinical immunoassay predicts iron deficiency. | nih.gov |
| Theilgaard-Mönch K et al., 2011 | Immunoassay | Serum | Not specified (premenopausal female blood donors) | < 8 ng/mL (low sensitivity, high specificity); < 18 ng/mL (higher sensitivity) | Not specified | This compound concentration performed well as a diagnostic test for iron deficiency. | haematologica.org |
| Promislow JH et al., 2012 | Sandwich ELISA | Murine Plasma | Iron-replete: 504 ng/mL (medium control) | Iron-deficient: 117 ng/mL (low control) | Inflamed: 791 ng/mL (high control) | Validated ELISA is a new tool for studying iron regulation in mice. | ashpublications.orghaematologica.org |
This table illustrates how immunoassay data have been used to characterize this compound levels in different physiological and pathological states, supporting the role of this compound as a key regulator of iron metabolism and a potential diagnostic marker. ashpublications.orgelisakit.ccplos.orgjwatch.orgnih.govnih.govresearchgate.netashpublications.orghaematologica.orgnih.govhaematologica.org
Future Research Avenues and Potential Academic Targets
Elucidating Novel Regulatory Pathways of Hepcidin (B1576463)
While the Bone Morphogenetic Protein/Sma and Mad-related protein (BMP/SMAD) signaling pathway is recognized as the central axis for this compound regulation, research is uncovering a more complex network of control. ashpublications.orgnih.gov Inflammatory cytokines, particularly Interleukin-6 (IL-6), induce this compound transcription through the JAK/STAT3 pathway. nih.govjci.orgnih.gov Crosstalk between these pathways is evident, as STAT3 activation requires SMAD4, suggesting an integration of iron and inflammatory signals. nih.gov
Recent studies using genome-wide RNA interference have identified novel links between this compound regulation and critical liver processes such as nutrient metabolism, regeneration, and carcinogenesis. ashpublications.orgnih.gov These investigations have implicated pathways like the nutrient-sensing mTOR and proliferative Ras/RAF pathways in this compound suppression. ashpublications.orgnih.gov The effects of these pathways have been confirmed using specific drug inhibitors, including sorafenib, rapamycin, and metformin, which were shown to induce this compound messenger RNA in hepatic cells. ashpublications.org
Further research is needed to fully understand how these and other signaling pathways, potentially involving factors like hepatocyte growth factor, epidermal growth factor, and testosterone (B1683101), integrate to fine-tune this compound expression in response to diverse physiological and pathological stimuli. ashpublications.orgnih.gov The role of hypoxia-inducible factors (HIFs) and reactive oxygen species (ROS) in modulating this compound, either directly or indirectly, also remains an area of active investigation. nih.gov
Exploring this compound's Iron-Independent Functions
Originally discovered as an antimicrobial peptide, this compound's functions extend beyond iron regulation. nih.gov Research is increasingly focused on these iron-independent roles, particularly in immunity and inflammation. This compound is known to be an acute-phase reactant, with its expression significantly upregulated during infection and inflammation. nih.gov This response is thought to be a host defense mechanism, limiting iron availability for invading pathogens. nih.govresearchgate.net
Emerging evidence suggests a more direct immunomodulatory role for this compound. Studies have shown that this compound can modulate inflammatory responses by suppressing the production of cytokines like IL-6 and TNF-α. nih.gov This suggests a feedback loop where this compound not only responds to inflammation but also actively participates in its regulation. In fish, this compound has been shown to exhibit potent activity against bacteria, fungi, and viruses, and also displays anticancer properties by suppressing tumor cell proliferation. mdpi.com Further investigation into these non-canonical functions could reveal new therapeutic applications for this compound-modulating agents in infectious and inflammatory diseases.
Investigating Local vs. Systemic this compound Actions
While the liver is the primary source of circulating this compound, which acts as a systemic hormone, local production in other tissues is gaining recognition for its potential autocrine and paracrine functions. ox.ac.uknih.govnih.gov this compound mRNA is expressed in various cell types, including cardiomyocytes, macrophages, dendritic cells, and keratinocytes. nih.govresearchgate.net
This localized expression suggests tissue-specific roles in iron regulation and host defense. ox.ac.uknih.gov For instance, cardiomyocyte-derived this compound may be crucial for maintaining cardiac iron homeostasis, while this compound produced by macrophages and dendritic cells could facilitate local responses to infection. nih.govnih.gov There is evidence that ferroportin, this compound's receptor, may be regulated differently in various cell types, suggesting that autocrine responses to locally produced this compound can fine-tune iron metabolism in specific microenvironments. nih.govnih.gov
To dissect these localized functions, researchers are developing tissue-specific knockout and knock-in mouse models. physoc.org These tools will be invaluable for understanding the distinct physiological roles of local this compound and for developing therapies that can target specific tissues without disrupting systemic iron balance. physoc.org
Development of Novel Research Tools and Analytical Assays
Progress in understanding this compound's complex biology is intrinsically linked to the development of accurate and reliable measurement tools. A significant challenge has been the development of a clinically approved, standardized assay for measuring this compound levels in biological fluids. nih.govgrantome.com The low immunogenicity of the this compound peptide makes producing specific antibodies for immunoassays difficult. grantome.com
Mass spectrometry (MS)-based methods, such as surface-enhanced laser desorption/ionization time-of-flight (SELDI-TOF-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have emerged as powerful alternatives. ashpublications.orgoup.comnih.gov These techniques can accurately quantify the biologically active This compound-25 (B1576460) isoform and distinguish it from other, potentially inactive, isoforms. ashpublications.orgnih.gov However, discrepancies between different analytical methods and a lack of standardization remain challenges. nih.gov
Future research will focus on harmonizing existing assays and developing novel approaches, such as peptide-based assays using phage display to identify highly specific binding peptides. grantome.com The creation of robust, high-throughput assays is crucial for both basic research and for the clinical application of this compound as a diagnostic and prognostic biomarker. ashpublications.org
Pre-clinical Research into this compound-Modulating Agents
The central role of this compound in iron-related disorders has spurred the development of therapeutic agents that either mimic or inhibit its activity. nih.govmdpi.com Pre-clinical research in this area is vibrant, with several promising compounds being evaluated in animal models. mdpi.comresearchgate.net
This compound agonists are being developed to treat iron overload disorders characterized by this compound deficiency, such as hereditary hemochromatosis and β-thalassemia. ashpublications.orgnih.govnih.gov These agents aim to restore normal iron regulation by limiting iron absorption and promoting its storage in macrophages. nih.gov
Mini-hepcidins , which are smaller, modified versions of the natural hormone, have shown promise in pre-clinical studies. nih.govresearchgate.netchop.edu These synthetic peptides are designed for improved stability and potency. nih.govchop.edu In mouse models of hemochromatosis and β-thalassemia, mini-hepcidins have been shown to prevent iron overload and, in the case of β-thalassemia, even improve anemia. nih.govnih.gov
Other This compound mimetics , such as rusfertide (PTG-300), are also under investigation. mdpi.comnih.gov Pre-clinical studies have demonstrated that these compounds can effectively reduce serum iron and improve erythropoiesis in animal models. mdpi.comnih.gov
| Agent Type | Example Compound(s) | Pre-clinical Model | Observed Effects | Reference |
|---|---|---|---|---|
| Mini-hepcidin | PR65, Retro-inverso 9 amino acid analog | This compound-deficient mice (hemochromatosis model) | Prevented iron overload, lowered liver iron | nih.gov |
| Mini-hepcidin | Not specified | β-thalassemia mouse model | Prevented iron overload, improved hemoglobin, improved erythrocyte morphology | nih.gov |
| This compound Mimetic | Rusfertide (PTG-300) | β-thalassemia mouse model (Hbbth3/+) | Improved erythropoiesis | mdpi.com |
Conversely, this compound antagonists are being developed for conditions of this compound excess, such as anemia of inflammation (also known as anemia of chronic disease) and iron-refractory iron deficiency anemia. researchgate.netnih.gov These agents aim to block this compound's action, thereby increasing iron availability for erythropoiesis. researchgate.net
Several strategies are being explored, including monoclonal antibodies that bind to this compound or its receptor, ferroportin, and small molecule inhibitors. nih.gov For example, anti-IL-6 antibodies like siltuximab and tocilizumab have been shown to reduce this compound expression and improve anemia in certain inflammatory conditions. nih.gov Engineered lipocalin proteins, termed Anticalins, that specifically bind and neutralize this compound are also in pre-clinical development. researchgate.net Additionally, non-anticoagulant heparins have been identified as potent inhibitors of this compound expression in both in vitro and in vivo models. nih.gov
| Agent Type | Example Compound(s) | Target/Mechanism | Observed Effects | Reference |
|---|---|---|---|---|
| Anti-IL-6 Monoclonal Antibody | Siltuximab, Tocilizumab | Inhibits IL-6 signaling, reducing this compound induction | Reduced this compound, increased hemoglobin in patients with inflammatory diseases | nih.gov |
| Anticalin protein | PRS-080#22 | Binds and neutralizes this compound | Dose-dependently mobilized serum iron in healthy volunteers and CKD patients | researchgate.netplos.org |
| Non-anticoagulant heparin | Glycol-split heparins | Inhibits this compound expression | Reduced this compound, increased serum iron in mice | nih.gov |
Targeting Upstream Regulators of this compound
Future therapeutic strategies are increasingly focused on modulating the upstream regulators of this compound to fine-tune its expression. This approach offers the potential for more nuanced control over iron homeostasis compared to direct this compound agonism or antagonism. Key regulatory pathways that present promising targets include the Bone Morphogenetic Protein (BMP)-SMAD signaling pathway, the IL-6/STAT3 inflammatory pathway, and the erythroid regulator erythroferrone.
The BMP/SMAD pathway is a principal regulator of this compound expression in response to iron levels. frontiersin.org Iron stimulates the production of BMP6 by liver sinusoidal endothelial cells, which then binds to BMP receptors on hepatocytes. plos.org This binding initiates a signaling cascade involving the phosphorylation of SMAD1/5/8, which then complexes with SMAD4 and translocates to the nucleus to activate this compound transcription. plos.orgmdpi.com The co-receptor hemojuvelin (HJV) is also crucial for this process. mdpi.com Given its central role, targeting components of this pathway is a key area of research. Strategies being explored include the development of monoclonal antibodies against BMP6 and small molecule inhibitors that target BMP type I receptors like ALK2 and ALK3. nih.govmdpi.com
Inflammation also potently induces this compound expression, primarily through the IL-6/STAT3 pathway. nih.gov The inflammatory cytokine Interleukin-6 (IL-6) binds to its receptor on hepatocytes, leading to the phosphorylation of STAT3 by Janus kinases (JAKs). plos.org Phosphorylated STAT3 then moves to the nucleus and directly activates this compound transcription. nih.gov There is evidence of crosstalk between the BMP/SMAD and IL-6/STAT3 pathways, with active BMP/SMAD signaling being essential for the full induction of this compound by IL-6. plos.org Therapeutic interventions targeting this pathway include neutralizing antibodies against IL-6 or its receptor, which have shown efficacy in reducing this compound levels in inflammatory conditions. frontiersin.orgnih.gov
A key negative regulator of this compound is erythroferrone (ERFE), a hormone produced by erythroblasts in response to erythropoietic stimulation. nih.govescholarship.org ERFE acts by sequestering BMPs, particularly BMP2 and BMP6, thereby preventing them from activating the BMP/SMAD pathway and suppressing this compound expression. elifesciences.orgbiorxiv.org This mechanism allows for increased iron availability to support the production of new red blood cells during times of high demand, such as after blood loss. ox.ac.uk Dysregulation of ERFE is implicated in the iron overload seen in conditions like β-thalassemia, where ineffective erythropoiesis leads to chronically elevated ERFE and subsequent this compound suppression. nih.gov Targeting erythroferrone, for instance with neutralizing antibodies, is a potential therapeutic strategy to restore normal this compound levels and manage iron overload in these disorders. tandfonline.com
Understanding Complex Interplay in Multi-organ Systems
The regulation and effects of this compound extend beyond the liver, involving a complex interplay with multiple organ systems. Future research aims to unravel these intricate connections to better understand the systemic consequences of dysregulated iron homeostasis. Key areas of investigation include the liver-bone marrow axis and the cardio-renal-hepatic axis.
The liver-bone marrow axis is a critical feedback loop for regulating iron supply in response to erythropoietic demand. The bone marrow, as the primary site of red blood cell production, communicates its iron needs to the liver, the main producer of this compound. nih.gov When erythropoiesis is stimulated, erythroblasts in the bone marrow release erythroferrone, which, as previously discussed, suppresses hepatic this compound production. nih.gov This suppression allows for increased iron release from macrophages and absorption from the duodenum, thereby providing the necessary iron for hemoglobin synthesis. youtube.com In conditions of ineffective erythropoiesis, such as thalassemia, this signaling axis is disrupted, leading to chronic this compound suppression and systemic iron overload. nih.gov A deeper understanding of this bidirectional communication is crucial for developing therapies that can uncouple erythropoietic drive from this compound suppression in these diseases.
The cardio-renal-hepatic axis highlights the interconnected roles of the heart, kidneys, and liver in iron metabolism and the pathophysiology of cardiorenal syndrome. nih.gov this compound is also produced locally in the heart and kidneys, although the liver is the primary source of circulating this compound. nih.govresearchgate.net In chronic kidney disease (CKD), systemic inflammation and reduced renal clearance can lead to elevated this compound levels. nih.gov This, in turn, can contribute to anemia of chronic disease by restricting iron availability for erythropoiesis. nih.gov Furthermore, there is evidence suggesting a direct role for cardiac this compound in the response to cardiac stress, independent of systemic iron regulation. nih.gov Research is ongoing to elucidate how this compound dysregulation within this axis contributes to the progression of both cardiac and renal disease and to explore whether targeting this compound could be a therapeutic strategy in cardiorenal syndrome. researchgate.net
Q & A
Q. What methodological approaches are commonly used to quantify hepcidin levels in clinical studies, and how do they differ in sensitivity and specificity?
this compound quantification typically employs immunoassays (e.g., ELISA) or mass spectrometry (MS)-based techniques. ELISA is widely accessible but may lack specificity due to cross-reactivity with this compound isoforms. MS offers higher specificity by distinguishing between this compound-25, -22, and -20 forms but requires specialized equipment and expertise. Standardization efforts, such as using primary reference materials and harmonizing protocols, are critical to reduce inter-laboratory variability .
Q. How does this compound regulate systemic iron homeostasis under physiological conditions?
this compound, produced in the liver, binds to ferroportin on enterocytes and macrophages, inducing its internalization and degradation. This blocks intestinal iron absorption and macrophage iron recycling, maintaining systemic iron balance. Mechanistic studies often combine in vitro cell models (e.g., hepatocyte cultures) with in vivo knockout mice to validate ferroportin interactions and iron trafficking pathways .
Q. What experimental models are used to study this compound dysregulation in inflammatory conditions?
IL-6 stimulation in human hepatocyte cultures is a standard model to mimic inflammation-induced this compound upregulation. In vivo, lipopolysaccharide (LPS)-treated mice or transgenic IL-6 overexpression models demonstrate hypoferremia via the IL-6/hepcidin axis. Human intervention studies with IL-6 inhibitors (e.g., tocilizumab) further validate this pathway .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound measurements across assay platforms in multi-center studies?
Harmonization requires using a commutable secondary reference material (e.g., pooled human serum) and aligning protocols across labs. Participating in inter-laboratory comparisons and adopting a candidate reference method (e.g., isotope-dilution MS) reduces variability. Statistical normalization of data post-hoc may also mitigate platform-specific biases .
Q. What advanced statistical methods are recommended to analyze this compound's relationship with clinical parameters like ferritin or albumin?
Multivariate linear regression models adjust for confounders (e.g., age, BMI) to isolate associations. For example, serum this compound levels correlate positively with ferritin (β=0.590, p<0.001) and albumin (β=0.277, p=0.007) after adjusting for covariates. Machine learning approaches (e.g., random forests) can further identify non-linear interactions in large datasets .
Q. How should researchers design experiments to investigate this compound's role as a predictive biomarker for therapeutic interventions (e.g., erythropoietin therapy)?
Retrospective analyses of stored serum samples from clinical trials can assess baseline this compound levels against therapeutic outcomes. Prospective studies should stratify patients by this compound quartiles and monitor iron parameters (e.g., TSAT, hemoglobin) longitudinally. Power calculations must account for this compound's biological variability to ensure statistical robustness .
Q. What strategies mitigate batch-to-batch variability in synthetic this compound peptides used for in vitro assays?
Requesting additional quality control (QC) metrics, such as peptide content analysis and TFA removal (<1%), ensures consistency. Using the same synthesis protocol across batches and validating peptide activity via dose-response curves in cell-based assays (e.g., ferroportin degradation assays) reduces experimental noise .
Q. How can multi-omics approaches enhance understanding of this compound's regulatory network in iron disorders?
Integrate transcriptomics (liver RNA-seq) to identify co-regulated genes (e.g., BMP6, SMAD4) and proteomics to detect post-translational this compound modifications. Metabolomic profiling of iron species in serum and urine can reveal downstream effects of this compound dysregulation. Systems biology tools (e.g., pathway enrichment analysis) contextualize findings .
Methodological Best Practices
Q. How should researchers document this compound-related methods to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing assay conditions (antibody clones, MS ionization parameters), statistical models, and raw data deposition in repositories like Figshare. Supplemental materials should include step-by-step protocols and QC criteria .
Q. What ethical considerations are critical when designing human studies involving this compound measurement?
Clearly define inclusion/exclusion criteria (e.g., ferritin thresholds) to avoid confounding. Obtain informed consent for biobanking serum samples for future this compound assays. Address potential risks, such as incidental findings of iron overload or deficiency, in IRB protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
